Isohyenanchin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLYIEOSKVYJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Isohyenanchin from Anamirta cocculus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of isohyenanchin (B1180651), a picrotoxane sesquiterpenoid found in the seeds of Anamirta cocculus. This compound, a stereoisomer of picrotoxinin (B1677863), is a component of the picrotoxin (B1677862) complex, a potent non-competitive antagonist of GABA-A receptors. This document details the historical context of its discovery, provides in-depth experimental protocols for its extraction and isolation, presents quantitative data in structured tables, and visualizes key processes through workflow and signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Anamirta cocculus, a climbing plant native to Southeast Asia and India, has a long history of use in traditional medicine and as a fish poison.[1] The potent neurotoxic properties of its seeds are attributed to a group of sesquiterpenoid lactones collectively known as picrotoxin.[2] Picrotoxin is an equimolar mixture of two main components: the more biologically active picrotoxinin and the less active picrotin (B1677797).[3]
This compound, also known as hydroxycoriatin, is a stereoisomer of picrotoxinin. These compounds are of significant interest to the scientific community due to their potent and specific interaction with the γ-aminobutyric acid (GABA) type A receptors in the central nervous system. By acting as non-competitive antagonists, they block the chloride ion channel of the GABA-A receptor, leading to neuronal hyperexcitation.[4][5] This mechanism of action makes them valuable tools for studying the GABAergic system and as potential starting points for the development of new therapeutic agents.
This guide provides a detailed methodology for the isolation of this compound from the seeds of Anamirta cocculus, summarizes the key quantitative data, and illustrates the experimental workflow and the compound's mechanism of action.
Experimental Protocols
The isolation of this compound from Anamirta cocculus seeds involves a multi-step process, beginning with the extraction of the crude picrotoxin mixture, followed by chromatographic separation of the individual components.
Plant Material and Preliminary Processing
-
Plant Material: Dried seeds of Anamirta cocculus.
-
Processing: The dried seeds are ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Picrotoxin
A detailed protocol for the extraction of the crude picrotoxin mixture using a Soxhlet apparatus is provided below. This method allows for the continuous extraction of the desired compounds with a minimal amount of solvent.
Materials:
-
Powdered Anamirta cocculus seeds
-
Methanol (95%)
-
Soxhlet extractor apparatus (including a round-bottom flask, thimble, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A cellulose (B213188) thimble is filled with the powdered seed material.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The round-bottom flask is filled with 95% methanol.
-
The Soxhlet apparatus is assembled and placed on the heating mantle.
-
The solvent is heated to its boiling point. The vapor travels up the distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This cycle is allowed to repeat for approximately 12-24 hours to ensure complete extraction.
-
After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude picrotoxin extract.
Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The separation of the stereoisomers within the crude picrotoxin extract requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a chiral stationary phase is the method of choice for isolating this compound.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (B160209) (e.g., Chiralpak series), is essential for separating the stereoisomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio may need to be optimized for the specific column and compounds. A typical starting gradient could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column, typically in the range of 10-50 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Temperature: The column temperature should be maintained at a constant value, typically around 25°C, to ensure reproducible retention times.
Procedure:
-
The crude picrotoxin extract is dissolved in a small amount of the mobile phase.
-
The solution is filtered through a 0.45 µm filter to remove any particulate matter.
-
The sample is injected onto the preparative HPLC system.
-
The elution of the compounds is monitored by the UV detector.
-
Fractions corresponding to the individual peaks are collected.
-
The collected fractions are analyzed by analytical HPLC to confirm their purity.
-
The solvent from the purified fractions containing this compound is removed under reduced pressure to yield the isolated compound.
Data Presentation
The following tables summarize the quantitative data related to the isolation and characterization of picrotoxin and its components from Anamirta cocculus.
Table 1: Yield of Picrotoxin from Anamirta cocculus Seeds
| Parameter | Value | Reference |
| Picrotoxin Yield | ~1.2 - 1.5% (w/w) |
Table 2: Physicochemical Properties of Picrotoxin Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 |
| Picrotin | C₁₅H₁₈O₇ | 310.30 |
| This compound | C₁₅H₁₈O₇ | 310.30 |
Table 3: 1H and 13C NMR Spectral Data of Picrotoxinin and Picrotin (in CDCl₃)
| Picrotoxinin | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Picrotin | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Position | Position | ||||
| 1 | 77.5 | 1 | 77.8 | ||
| 2 | 59.8 | 2 | 59.9 | ||
| 3 | 3.55 (d, J=3.0 Hz) | 58.1 | 3 | 3.54 (d, J=3.0 Hz) | 58.2 |
| 4 | 4.88 (d, J=3.0 Hz) | 81.2 | 4 | 4.87 (d, J=3.0 Hz) | 81.3 |
| 5 | 138.9 | 5 | 139.1 | ||
| 6 | 5.05 (s), 4.90 (s) | 111.4 | 6 | 5.04 (s), 4.89 (s) | 111.5 |
| 7 | 45.1 | 7 | 45.3 | ||
| 8 | 2.15 (m) | 35.1 | 8 | 2.14 (m) | 35.2 |
| 9 | 1.85 (m) | 29.8 | 9 | 1.84 (m) | 29.9 |
| 10 | 178.9 | 10 | 179.0 | ||
| 11 | 176.5 | 11 | 176.7 | ||
| 12 | 1.18 (s) | 21.9 | 12 | 1.17 (s) | 22.0 |
| 13 | 1.05 (s) | 19.8 | 13 | 1.04 (s) | 19.9 |
| 14 | 1.95 (s) | 24.5 | 14 | 1.94 (s) | 24.6 |
| 15 | 68.7 | 15 | 68.9 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound from Anamirta cocculus.
Signaling Pathway of GABA-A Receptor Antagonism
This diagram depicts the mechanism of action of this compound (and other picrotoxin components) as a non-competitive antagonist of the GABA-A receptor.
Conclusion
This technical guide has detailed the discovery and isolation of this compound from Anamirta cocculus. The provided experimental protocols for extraction and purification, along with the summarized quantitative and spectroscopic data, offer a solid foundation for researchers interested in this class of compounds. The visualization of the experimental workflow and the signaling pathway of GABA-A receptor antagonism further clarifies the key processes involved. The potent biological activity of this compound and its congeners continues to make them valuable pharmacological tools and potential leads in drug discovery. Further research is warranted to fully elucidate the complete stereoisomeric profile of picrotoxin from Anamirta cocculus and to explore the therapeutic potential of these fascinating natural products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin (B1180651), a member of the picrotoxane family of sesquiterpenoids, is a neurotoxic compound with a complex polycyclic structure. Picrotoxane sesquiterpenoids are known for their potent antagonistic activity on GABAA receptors, making them valuable tools in neuroscience research and potential starting points for drug discovery.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization.
Natural Sources of this compound
This compound and structurally related picrotoxane sesquiterpenoids are found in a limited number of plant genera, often in species known for their toxicity. The primary documented natural sources include:
-
Anamirta cocculus (L.) Wight & Arn. (Family: Menispermaceae): This climbing plant, native to Southeast Asia and India, is a well-known source of picrotoxin, which is a mixture of picrotoxinin (B1677863) and picrotin.[1] this compound is also present in the fruits and seeds of this plant.[2][3] The plant is commonly known as fishberry or Levant nut, alluding to the traditional use of its toxic seeds to stun fish.[1]
-
Coriaria species (Family: Coriariaceae): Several species within this genus are known to produce a variety of picrotoxane sesquiterpenoids, including this compound (also referred to as hydroxycoriatin), tutin, and coriamyrtin (B1205331). These compounds are responsible for the neurotoxic properties of these plants.
-
Hyenancha globosa (Gaertn.) Lamb. (Family: Picrodendraceae): This plant is another documented source of picrotoxane sesquiterpenoids, including hyenanchin, from which this compound derives its name.
While these plants are the primary sources, the concentration of this compound can vary depending on the plant part, geographical location, and season.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of sesquiterpenoid synthesis, originating from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprenoid units. The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP).
While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of the closely related picrotoxanes, coriamyrtin and tutin. The key steps are believed to involve:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase catalyzes the complex cyclization of the linear FPP molecule to form a characteristic picrotoxane carbocation intermediate. This is a crucial step that establishes the core polycyclic skeleton.
-
Oxidative Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups and other oxygen functionalities to the picrotoxane skeleton.
-
Lactone Formation: Intramolecular cyclization reactions lead to the formation of the characteristic γ-lactone rings found in this compound and other picrotoxanes.
The proposed biosynthetic pathway from FPP to a generalized picrotoxane core, leading to this compound, is depicted in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Specific quantitative data for the yield of this compound from its natural sources is scarce in the available literature. However, the concentration of total picrotoxane sesquiterpenoids in the seeds of Anamirta cocculus can be significant, contributing to their high toxicity. The yield of these compounds is influenced by the extraction and purification methods employed.
| Natural Source | Plant Part | Compound Class | Reported Yield/Concentration |
| Anamirta cocculus | Fruits/Seeds | Picrotoxane Sesquiterpenoids | Not specified for this compound |
| Coriaria species | Leaves/Stems | Picrotoxane Sesquiterpenoids | Not specified for this compound |
| Hyenancha globosa | Seeds | Picrotoxane Sesquiterpenoids | Not specified for this compound |
Note: The table highlights the lack of specific quantitative data for this compound. Further research is required to determine the precise concentrations of this compound in its natural sources.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from its natural sources.
Protocol 1: Extraction and Isolation of this compound from Anamirta cocculus Fruits
This protocol is adapted from general methods for the isolation of picrotoxane sesquiterpenoids.
1. Plant Material Preparation:
-
Collect fresh fruits of Anamirta cocculus.
-
Air-dry the fruits in the shade for several days until they are completely dry.
-
Grind the dried fruits into a coarse powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) into a cellulose (B213188) thimble.
-
Extract the powder with methanol (B129727) (500 mL) in a Soxhlet apparatus for 24-48 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Maceration:
-
Soak the powdered plant material in methanol (1:5 w/v) in a sealed container for 3-5 days at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process with fresh solvent 2-3 times.
-
Combine the filtrates and concentrate under reduced pressure.
-
3. Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). The picrotoxane sesquiterpenoids are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).
4. Isolation by Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using n-hexane as the slurry solvent.
-
Load the concentrated bioactive fraction (e.g., ethyl acetate fraction) onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity of the mobile phase.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by TLC and pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. A starting gradient could be 20% acetonitrile, increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Picrotoxane sesquiterpenoids generally lack a strong chromophore, so detection is often performed at a low wavelength, such as 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Calibration Curve and Quantification:
-
Inject the standard solutions of different concentrations into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Mandatory Visualizations
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.
Caption: General workflow for isolating natural products.
Conclusion
This compound remains a molecule of significant interest to researchers in natural product chemistry, pharmacology, and toxicology. While its primary natural sources have been identified, further investigation is needed to quantify its abundance in these plants and to fully elucidate the enzymatic machinery responsible for its biosynthesis. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating chemistry and biology of this potent picrotoxane sesquiterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insight into impact of phosphorylation on the enzymatic steps of farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Chemical Properties of Isohyenanchin (Hydroxycoriatin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, also known as Hydroxycoriatin, is a naturally occurring picrotoxane sesquiterpenoid. This class of compounds is of significant interest to the scientific community due to its potent neurological activity. This compound acts as a non-competitive antagonist of GABAA receptors, specifically targeting the insect RDL (Resistance to dieldrin) homo-oligomers, and also demonstrates weak antagonism at ionotropic GABA receptors. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its molecular structure, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its isolation and characterization are also presented, along with a schematic representation of its inhibitory action on GABAA receptor signaling.
Chemical Identity and Structure
-
Common Names: this compound, Hydroxycoriatin, Hydroxytutin, Mellitoxin
-
Systematic (IUPAC) Name: (1R,2R,3S,6R,7S,9S,10R)-10-hydroxy-7-(1-hydroxy-1-methylethyl)-3-methyl-4,8,11-trioxatetracyclo[5.3.1.02,6.03,5]undecan-9-one
-
CAS Number: 19417-00-6[1]
-
Molecular Formula: C15H20O7[1]
-
Molecular Weight: 312.32 g/mol [1]
Table 1: Core Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19417-00-6 | [1] |
| Molecular Formula | C15H20O7 | [1] |
| Molecular Weight | 312.32 g/mol | |
| Physical Form | Solid |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in research settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Notes |
| Melting Point | Not available in cited literature | Further experimental determination required. |
| Boiling Point | Not available in cited literature | Likely to decompose at high temperatures. |
| Solubility | Not available in cited literature | Picrotoxane sesquiterpenes generally exhibit limited solubility in water and better solubility in organic solvents such as ethanol, methanol, and acetone. |
| pKa | Not available in cited literature | The presence of hydroxyl groups suggests weakly acidic properties. |
| Stability | Not available in cited literature | Picrotoxane lactones can be susceptible to hydrolysis under alkaline conditions. Stability studies are recommended. |
Biological Activity
This compound is a potent neurotoxin that acts as a non-competitive antagonist of GABAA receptors. Its primary target in insects is the RDL (Resistance to dieldrin) homo-oligomeric GABA-gated chloride channel. It also exhibits weak antagonism at other ionotropic GABA receptors. This antagonistic action blocks the inhibitory effects of the neurotransmitter GABA, leading to hyperexcitation of the central nervous system.
Mechanism of Action at the GABAA Receptor
This compound, like other picrotoxane sesquiterpenoids, is believed to bind to a site within the ion pore of the GABAA receptor. This allosteric binding event stabilizes the closed state of the channel, thereby preventing the influx of chloride ions that would normally occur upon GABA binding. The consequence of this channel blockade is a reduction in neuronal inhibition, which can lead to convulsions.
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of this compound.
Isolation and Purification
The following is a generalized protocol for the isolation of picrotoxane sesquiterpenoids from plant material, which can be adapted for this compound from sources such as Hyenancha globosa.
-
Plant Material Preparation: Collect and air-dry the relevant plant parts (e.g., fruits, leaves) of the source organism. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Filter and concentrate the extract under reduced pressure.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: Subject the biologically active fraction (typically the ethyl acetate fraction for picrotoxanes) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining.
-
Further Purification: Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column, to obtain pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Expected Observations |
| 1H-NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and hydroxyl protons. The chemical shifts and coupling constants will be indicative of the picrotoxane skeleton. |
| 13C-NMR | Resonances for carbonyl carbons (lactone), quaternary carbons, methine carbons, methylene carbons, and methyl carbons. |
| Infrared (IR) | Absorption bands characteristic of hydroxyl (-OH) groups (broad, ~3400 cm-1), carbonyl (C=O) groups of the lactone rings (~1750-1780 cm-1), and C-O stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information. |
Conclusion
This compound is a complex natural product with significant biological activity. This guide has summarized its core chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its physicochemical properties, stability, and detailed pharmacological profile, which will be invaluable for its potential applications in neuroscience and drug development. The provided protocols and diagrams serve as a foundation for researchers entering this field of study.
References
Inferred Toxicological Profile of Isohyenanchin Based on Preliminary Studies of Structural Analogs
Isohyenanchin is classified as a picrotoxane sesquiterpenoid and is recognized as a weak antagonist of ionotropic GABA receptors[1]. Due to the limited availability of direct toxicological data for this compound, this profile is constructed using information from its close structural analogs, tutin (B109302) and hyenanchin. These compounds share the same core picrotoxane skeleton and are known neurotoxins[2][3][4].
Quantitative Toxicological Data
Quantitative data on the acute toxicity of picrotoxane sesquiterpenoids is limited. The following table summarizes the available data for tutin, a closely related analog of this compound.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Tutin | Mouse | Oral | 4.7 mg/kg body-weight | [5] |
Studies in mice have indicated that hyenanchin, a hydroxy metabolite of tutin, is significantly less acutely toxic than tutin.
Experimental Protocols
Detailed experimental protocols for the determination of the LD50 of tutin are not extensively described in the available literature. However, based on general toxicological testing procedures, a likely methodology would involve:
Acute Oral Toxicity Study (based on standard guidelines):
-
Test Animals: Mice.
-
Administration: A single oral dose of the test substance (tutin) administered via gavage.
-
Dose Levels: A range of doses would be used to establish a dose-response relationship.
-
Observation Period: Animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test animals, would be calculated using appropriate statistical methods.
Mechanism of Action & Signaling Pathway
The primary mechanism of toxicity for picrotoxane sesquiterpenoids, including this compound and its analogs, is the antagonism of inhibitory neurotransmitter receptors in the central nervous system. Specifically, these compounds are known to be non-competitive antagonists of gamma-aminobutyric acid (GABA) type A (GABA-A) and glycine (B1666218) receptors.
By blocking the chloride ion channels associated with these receptors, picrotoxanes inhibit the hyperpolarizing effects of GABA and glycine. This leads to a reduction in neuronal inhibition and a state of hyperexcitability in the central nervous system, which can manifest as convulsions and seizures.
Caption: Antagonistic action of this compound on the GABA-A receptor signaling pathway.
Clinical Manifestations in Humans (from Analog Data)
Human poisoning incidents have been reported following the consumption of honey contaminated with tutin and hyenanchin. The clinical features of toxicity are consistent with the neuroexcitatory mechanism of action.
The onset of symptoms is variable, ranging from 30 minutes to 17 hours post-ingestion. Reported signs and symptoms include:
-
Nausea and vomiting
-
Dizziness
-
Seizures
-
Memory loss
-
Delirium
In severe cases, poisoning can lead to a comatose state and may affect breathing.
Summary and Conclusion
The toxicological profile of this compound, inferred from its structural analogs tutin and hyenanchin, suggests that it is likely a neurotoxin with the potential for significant acute toxicity. The primary mechanism of action is the antagonism of inhibitory GABA-A and glycine receptors, leading to central nervous system hyperexcitability and convulsions. Quantitative data from tutin indicates a high level of acute oral toxicity in mice. Human exposure to related compounds has resulted in serious adverse effects, including seizures. Further direct toxicological and pharmacokinetic studies of this compound are necessary to establish a definitive safety profile.
References
Isohyenanchin: A Technical Overview of its Weak Antagonistic Action on Ionotropic GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin (B1180651), a picrotoxane sesquiterpenoid, has been identified as a weak antagonist of ionotropic gamma-aminobutyric acid (GABA) receptors.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. Ionotropic GABA receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potentials. The antagonistic activity of this compound at these receptors suggests its potential as a modulator of GABAergic neurotransmission, making it a subject of interest for neuropharmacological research and drug development.
This technical guide provides an in-depth overview of the current understanding of this compound's interaction with ionotropic GABA receptors, with a focus on its antagonistic properties. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the general experimental frameworks and theoretical models applicable to the characterization of such a compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by interfering with the normal functioning of ionotropic GABA receptors. The binding of GABA to its receptor initiates a conformational change that opens the integral chloride channel. As a weak antagonist, this compound is presumed to bind to the receptor complex and reduce the efficacy of GABA, thereby diminishing the inhibitory chloride current. The precise nature of this antagonism, whether competitive, non-competitive, or through another mechanism, remains to be be definitively elucidated for this compound.
A simplified signaling pathway illustrating the action of a generic GABA receptor antagonist is depicted below.
Caption: Simplified signaling pathway of GABA-A receptor antagonism.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data for this compound's antagonism at ionotropic GABA receptors, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. The characterization of this compound as a "weak antagonist" is, therefore, qualitative at present.[1]
For the purpose of providing a framework for future research, the following table structure is proposed for the clear presentation of key quantitative parameters that should be determined for this compound.
| Parameter | Receptor Subtype(s) | Value | Experimental Condition | Reference |
| IC50 | e.g., α1β2γ2 | Data not available | e.g., Electrophysiology, [GABA] = EC50 | |
| Ki | e.g., α1β2γ2 | Data not available | e.g., Radioligand binding assay | |
| Binding Affinity (Kd) | e.g., α1β2γ2 | Data not available | e.g., Saturation binding assay | |
| Mechanism | e.g., α1β2γ2 | Data not available | e.g., Schild analysis |
Experimental Protocols
The following sections outline detailed, generalized methodologies that are standard in the field for characterizing the antagonistic properties of a compound like this compound at ionotropic GABA receptors.
Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the effects of compounds on ligand-gated ion channels expressed in a heterologous system.
Objective: To determine the inhibitory effect of this compound on GABA-induced currents and to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).
Methodology:
-
Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, and γ2). Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
To investigate the mechanism of antagonism, perform a Schild analysis by generating GABA dose-response curves in the absence and presence of multiple fixed concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For Schild analysis, plot the log(dose ratio - 1) against the log of the antagonist concentration. A linear plot with a slope of 1 is indicative of competitive antagonism.
-
Caption: Experimental workflow for TEVC analysis of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to the receptor and can provide insights into whether the compound competes with a known ligand for the same binding site.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the recombinant GABA-A receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine (B76468) site).
-
Include varying concentrations of unlabeled this compound in the incubation mixture.
-
Use a high concentration of a known ligand (e.g., unlabeled GABA) to determine non-specific binding.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for radioligand binding assay of this compound.
Conclusion
This compound presents an interesting scaffold for the development of novel modulators of the GABAergic system. While its characterization as a weak antagonist of ionotropic GABA receptors is established, further detailed quantitative and mechanistic studies are required to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such investigations. Elucidating the specific binding site, the nature of its antagonism, and its receptor subtype selectivity will be crucial steps in determining the therapeutic potential of this compound and its derivatives.
References
The Structure-Activity Relationship of Isohyenanchin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Picrotoxane Sesquiterpenoid GABA Receptor Antagonist
Introduction
Isohyenanchin, a member of the picrotoxane class of sesquiterpenoid lactones, has garnered interest within the scientific community for its activity as a weak antagonist of ionotropic γ-aminobutyric acid (GABA) receptors and as an antagonist of the insect-specific RDL (resistance to dieldrin) Lac homo-oligomers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and structurally related picrotoxane compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of GABAergic neurotransmission.
Core Molecular Structure and Biological Activity
This compound is a naturally occurring neurotoxin belonging to the picrotoxane class of sesquiterpenes.[1][2] These compounds are known for their potent, non-competitive antagonism of the GABA-A receptor, a critical inhibitory neurotransmitter receptor in the central nervous system.[1] The primary mechanism of action for picrotoxane sesquiterpenoids involves blocking the chloride ion channel of the GABA-A receptor, leading to neuronal hyperexcitability and convulsions.[1]
While extensive quantitative SAR studies specifically on this compound and its synthetic derivatives are limited in publicly available literature, a comparative analysis with structurally similar, naturally occurring picrotoxanes such as corianin (B1206458) and tutin (B109302) can provide valuable insights into the key structural features governing their biological activity.[1]
Comparative Structure-Activity Relationship of Picrotoxane Sesquiterpenoids
The following table summarizes the available biological activity data for this compound and related picrotoxane compounds, highlighting the key structural motifs believed to be essential for their activity as GABA-A receptor antagonists.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Target | Activity Metric (IC₅₀/Kᵢ) |
| This compound | C₁₅H₁₈O₇ | 310.3 | Picrotoxane skeleton, γ-lactone ring, multiple hydroxyl groups | GABA-A Receptor, RDLac homo-oligomers | Data not readily available |
| Picrotoxinin | C₁₅H₁₆O₆ | 292.3 | Picrotoxane skeleton, γ-lactone ring, isopropenyl group | GABA-A Receptor | ~1 µM (IC₅₀) |
| Corianin | C₁₅H₁₈O₆ | 294.3 | Picrotoxane skeleton, γ-lactone ring, hydroxylated isopropenyl group | GABA-A Receptor | Data not readily available |
| Tutin | C₁₅H₁₈O₆ | 294.3 | Picrotoxane skeleton, γ-lactone ring, exocyclic epoxide on the isopropenyl group | GABA-A Receptor | Potent antagonist |
Key Inferences from Comparative SAR:
-
The Picrotoxane Skeleton: The rigid, cage-like structure of the picrotoxane backbone is fundamental for binding to the picrotoxin (B1677862) binding site within the pore of the GABA-A receptor.
-
The γ-Lactone Ring: This functional group is a common feature among these bioactive natural products and is considered essential for their antagonistic activity.
-
The Isopropenyl Group: Modifications to the isopropenyl group at the C6 position, such as hydroxylation (in corianin) or epoxidation (in tutin), can influence the potency of the compound. This suggests that this region of the molecule is important for interaction with the receptor.
-
Hydroxylation Pattern: The specific placement and stereochemistry of hydroxyl groups on the picrotoxane skeleton of this compound likely play a crucial role in its binding affinity and selectivity for different GABA-A receptor subunits and for the insect RDL receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not widely reported. However, standard methodologies for assessing the activity of compounds at GABA-A and insect RDL receptors can be adapted for this compound.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its analogs for the picrotoxin binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in a suitable buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors.
-
Incubation: Incubate the prepared membranes with a known concentration of a radioligand that binds to the picrotoxin site (e.g., [³H]TBOB - t-butylbicycloorthobenzoate) in the presence of varying concentrations of this compound or its analogs.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This protocol is used to functionally characterize the antagonist activity of this compound at insect RDL receptors expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with complementary RNA (cRNA) encoding the insect RDL receptor subunit.
-
Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for the expression of functional RDL receptors on the oocyte membrane.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with increasing concentrations of this compound.
-
Current Recording: Record the GABA-induced chloride currents in the absence and presence of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents and plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀ value.
Signaling Pathway Modulation
This compound, as a GABA-A receptor antagonist, directly interferes with the primary inhibitory signaling pathway in the central nervous system. The following diagram illustrates the canonical GABAergic signaling pathway and the point of intervention by this compound.
Pathway Description:
-
GABA Synthesis: In the presynaptic neuron, the enzyme glutamic acid decarboxylase (GAD) converts glutamate into GABA.
-
GABA Release: GABA is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.
-
Receptor Binding: GABA diffuses across the synaptic cleft and binds to the GABA-A receptor on the postsynaptic membrane.
-
Ion Channel Opening: The binding of GABA induces a conformational change in the GABA-A receptor, opening its integral chloride (Cl⁻) channel.
-
Neuronal Inhibition: The influx of negatively charged chloride ions into the postsynaptic neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal inhibition.
-
This compound's Action: this compound acts as a non-competitive antagonist by binding to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions even when GABA is bound to the receptor. This prevents hyperpolarization and leads to a disinhibition or hyperexcitation of the postsynaptic neuron.
Conclusion
The structure-activity relationship of this compound, inferred from the broader class of picrotoxane sesquiterpenoids, highlights the critical importance of the rigid polycyclic skeleton and the γ-lactone ring for its antagonist activity at GABA-A receptors. While specific quantitative data for a wide range of this compound analogs is currently limited, the provided comparative analysis and experimental protocols offer a solid foundation for future research in this area. Further investigation into the synthesis and biological evaluation of novel this compound derivatives will be instrumental in elucidating a more detailed SAR and could pave the way for the development of new pharmacological tools and potential therapeutic agents targeting the GABAergic system.
References
Unraveling Isohyenanchin: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isohyenanchin, a potent neurotoxin belonging to the picrotoxane class of sesquiterpenoid lactones, has a rich and intriguing history rooted in the traditional use of its plant source, Hyaenanche globosa, as a poison. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the elucidation of its complex structure, and the decades of investigation into its neurotoxic properties. We present a compilation of available quantitative data, detailed experimental protocols from seminal studies, and visualizations of key pathways and workflows to offer a complete resource for researchers in natural product chemistry, toxicology, and pharmacology.
A Toxin with a History: The Discovery of this compound
The story of this compound begins with the toxic properties of the fruit of Hyaenanche globosa, a plant native to South Africa. Historically, the plant was used by local populations to poison hyenas, a practice that gave the plant its name, which is derived from the Greek for "hyena poison".[1] Scientific interest in the toxic principles of H. globosa dates back to the mid-20th century, with early research focused on isolating and identifying the compounds responsible for its potent effects.
The picrotoxane sesquiterpenoids, a class of compounds known for their neurotoxic activity, have been a subject of chemical and pharmacological investigation since the isolation of picrotoxin (B1677862) in the early 19th century.[1][2][3] This broader context of research into convulsant poisons laid the groundwork for the eventual discovery of this compound.
Chemical Structure and Properties
This compound is a highly oxygenated and stereochemically complex picrotoxane sesquiterpenoid. Its structure is characterized by a rigid, cage-like framework containing multiple stereocenters, a lactone ring, and several hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₇ |
| Molecular Weight | 310.3 g/mol |
| CAS Number | 23626-27-9 |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol, ethanol (B145695), and other polar organic solvents. |
Note: This data is compiled from various chemical databases and historical literature. Specific values may vary depending on the experimental conditions.
Mechanism of Action: A Potent Neurotoxin
The primary mechanism of action for this compound, like other picrotoxane sesquiterpenoids, is its antagonism of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABAA receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability.
This compound acts as a non-competitive antagonist of the GABAA receptor. It is believed to bind to a site within the chloride ionophore of the receptor complex, physically blocking the flow of chloride ions and thereby preventing the inhibitory action of GABA. This blockade of inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as convulsions and seizures.
Signaling Pathway of GABAA Receptor and Inhibition by this compound
Caption: GABAergic signaling and its inhibition by this compound.
Quantitative Toxicological Data
Quantitative data on the toxicity of pure this compound is scarce in publicly available literature. Most historical toxicological studies were conducted on crude extracts of Hyaenanche globosa. However, the potent convulsant effects observed with these extracts are largely attributed to the presence of picrotoxane sesquiterpenoids like this compound.
Table 2: Summary of Toxicological Data for Picrotoxane Sesquiterpenoids
| Compound/Extract | Test System | Endpoint | Value | Reference |
| Picrotoxin | Mouse (i.p.) | LD₅₀ | ~5 mg/kg | General Toxicology Literature |
| H. globosa fruit extract | Mammals | Toxicity | Highly toxic, causes convulsions | Historical accounts |
| This compound | Drosophila GABA Receptors | Antagonism | Weak antagonist | (Hosie et al., 1996) |
Note: This table provides a general overview. Specific values can vary significantly based on the animal model, route of administration, and experimental conditions.
Experimental Protocols
Historical Protocol for the Isolation of Toxic Principles from Hyaenanche globosa
The following is a generalized protocol based on methods described in mid-20th-century chemical literature for the isolation of picrotoxane sesquiterpenoids.
Experimental Workflow: Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The fresh, ripe fruits of Hyaenanche globosa were collected, dried, and finely milled to a powder.
-
Extraction: The powdered plant material was subjected to exhaustive extraction in a Soxhlet apparatus using a polar solvent such as ethanol or acetone. This process was typically carried out for several hours to ensure complete extraction of the toxic principles.
-
Concentration: The resulting extract was concentrated under reduced pressure using a rotary evaporator to yield a crude, resinous material.
-
Solvent-Solvent Partitioning: The crude extract was then partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate. The picrotoxane sesquiterpenoids, being moderately polar, would preferentially partition into the organic layer.
-
Column Chromatography: The organic phase was concentrated and the residue was subjected to column chromatography on a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) was used to elute the compounds.
-
Fraction Collection and Analysis: Fractions were collected and monitored by techniques available at the time, such as thin-layer chromatography (TLC), to identify those containing the compounds of interest.
-
Crystallization: Fractions containing this compound were combined, concentrated, and the pure compound was obtained by repeated crystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane).
Structure Elucidation Methodology (Mid-20th Century)
The structure of this compound was determined using a combination of classical chemical and early spectroscopic techniques.
Logical Relationship: Structure Elucidation of this compound
Caption: Methodologies for the structure elucidation of this compound.
Key Techniques Employed:
-
Elemental Analysis: To determine the empirical and molecular formula.
-
Chemical Derivatization: Reactions such as acetylation to determine the number of hydroxyl groups, and oxidation or reduction to probe the nature of functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophoric systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR in the early days, to determine the number and connectivity of protons in the molecule, providing crucial information about the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, which aided in confirming the molecular formula and provided clues about the structure.
Conclusion and Future Directions
The historical research into this compound provides a fascinating case study in the field of natural product chemistry and toxicology. From its origins as a component of a traditional poison to its characterization as a potent neurotoxin with a specific molecular target, the journey of this compound has contributed significantly to our understanding of picrotoxane sesquiterpenoids and their interaction with the GABAergic system.
For contemporary researchers, this compound and its analogs remain valuable tools for studying the structure and function of the GABAA receptor. Further research could focus on:
-
Total Synthesis: Developing efficient synthetic routes to this compound and its derivatives to enable the synthesis of novel probes for studying GABAA receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound scaffold affect its binding affinity and antagonist activity at the GABAA receptor.
-
Drug Development: While its inherent toxicity precludes its use as a therapeutic agent, the this compound scaffold could serve as a starting point for the design of novel modulators of the GABAA receptor with potential applications in treating neurological disorders.
This guide serves as a foundational resource for those interested in the rich history and complex science of this compound, encouraging further exploration into the fascinating world of neurotoxic natural products.
References
- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure
The chemical structure of isohyenanchin (B1180651) is characterized by a complex, polycyclic framework typical of picrotoxane sesquiterpenoids. This intricate structure is fundamental to its biological activity.
Table 1: Molecular Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₈O₇ |
| Molecular Weight | 310.3 g/mol |
| Common Names | This compound, Hydroxycoriatin |
| Compound Type | Sesquiterpenoid Lactone (Picrotoxane) |
Functional Groups and Key Features
The this compound molecule incorporates several key functional groups that contribute to its chemical properties and biological interactions:
-
Lactone Rings: The presence of gamma-lactone rings is a defining characteristic of the picrotoxane class of compounds.
-
Hydroxyl Groups: Multiple hydroxyl groups are present, influencing the molecule's polarity and potential for hydrogen bonding.
-
Epoxide Ring: An epoxide functional group is a common feature in many neurotoxic picrotoxanes.
-
Isopropenyl Group: A characteristic isopropenyl side chain is attached to the core ring structure.
Stereochemistry
The three-dimensional arrangement of atoms in this compound is crucial for its specific interaction with biological targets. The molecule contains multiple chiral centers, leading to a defined stereochemistry that is essential for its antagonist activity at GABA receptors.
Absolute Configuration
The precise spatial arrangement of substituents at each chiral center defines the absolute configuration of this compound. This is typically determined using advanced analytical techniques. While a specific Crystallographic Information File (CIF) for this compound is not publicly available, the standard method for its determination is X-ray crystallography.
Logical Relationship: Determining Absolute Configuration
Caption: Methods for determining the absolute configuration of chiral molecules.
Experimental Protocols
Isolation and Purification of Picrotoxane Sesquiterpenoids
The following is a general protocol for the isolation of picrotoxane-type compounds, including this compound, from plant material, such as the fruit of Hyenanche globosa.
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol (B145695) at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Picrotoxane sesquiterpenoids are typically found in the more polar fractions.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to isolate the pure this compound.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of natural products like this compound. Although specific ¹H and ¹³C NMR data for this compound are not provided here, the following outlines the standard experimental approach.
Table 2: Standard NMR Experiments for Structural Elucidation
| Experiment | Information Obtained |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |
| ¹³C NMR | Determines the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton couplings (¹H-¹H correlations). |
| HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). |
| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), crucial for assembling the carbon skeleton. |
| NOESY | Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule. |
GABA Receptor Binding Assay
To determine the antagonistic activity of this compound at GABA receptors, a competitive radioligand binding assay is commonly employed.
Signaling Pathway: GABA Receptor Antagonism
Caption: Mechanism of GABA receptor antagonism by this compound.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA receptor agonist (e.g., [³H]muscimol) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value provides a quantitative measure of the compound's binding affinity for the GABA receptor.
Conclusion
This compound possesses a complex and well-defined molecular structure and stereochemistry that are critical to its biological function as a GABA receptor antagonist. While detailed experimental data for this specific molecule are not widely disseminated in public repositories, this guide provides a framework for its study based on established methodologies in natural product chemistry and neuropharmacology. The protocols and workflows outlined herein serve as a valuable resource for researchers engaged in the isolation, structural elucidation, and biological characterization of this compound and related picrotoxane sesquiterpenoids. Further research to obtain and publish detailed NMR and crystallographic data would be highly beneficial to the scientific community.
An In-depth Technical Guide to Isohyenanchin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, a picrotoxane sesquiterpene lactone, presents a compelling profile for researchers in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities, with a focus on its antagonistic effects on specific receptor systems. This document is intended to serve as a foundational resource, consolidating available data to facilitate further research and development. While this compound has been identified as a potent antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors, a significant portion of its specific experimental data, such as detailed spectral analyses and optimized experimental protocols, remains to be fully characterized in publicly accessible literature. This guide synthesizes the currently available information and provides generalized experimental frameworks that can be adapted for more specific investigations into the properties and mechanisms of this compound.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₇ | [1] |
| Molecular Weight | 312.32 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 594.6 °C (Predicted) | |
| Melting Point | Not available | |
| Density | 1.6 g/cm³ (Predicted) | |
| Solubility | Not available | |
| CAS Number | 19417-00-6 | [1] |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not extensively reported in publicly accessible databases. This section outlines the expected spectral features based on the known structure of picrotoxane sesquiterpenes and provides a general guide for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and conformationally restricted rings. Key signals would likely include those for methine protons on the cyclohexane (B81311) and lactone rings, methylene (B1212753) protons, and methyl groups. The chemical shifts would be influenced by the electronegativity of the numerous oxygen atoms and the anisotropic effects of the carbonyl and ether functionalities.
-
¹³C NMR: The carbon-13 NMR spectrum would be expected to show 15 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include those for the carbonyl carbon of the lactone, carbons bonded to hydroxyl and ether groups, and aliphatic carbons of the cyclic framework.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected prominent peaks include:
-
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.
-
A strong, sharp absorption band around 1770-1750 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactone ring.
-
Multiple C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹) arising from the ether and alcohol functionalities.
-
C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups in the 3000-2850 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 313.33. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the lactone ring.
Biological Activity and Signaling Pathways
This compound is recognized for its antagonistic activity at specific ligand-gated ion channels.
Antagonism of Ionotropic GABA Receptors
This compound acts as a weak antagonist of ionotropic GABA receptors. These receptors are crucial for mediating fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor typically opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. An antagonist like this compound would bind to the receptor but prevent the channel from opening in response to GABA, thereby blocking the inhibitory signal.
Caption: Antagonistic action of this compound at the GABA receptor.
Antagonism of RDLac Homo-oligomers
This compound is also a potent antagonist of RDLac homo-oligomers. RDL (Resistance to dieldrin) is a subunit of an insect GABA-gated chloride channel. Homo-oligomers of RDLac form functional GABA receptors. Antagonism of these receptors can disrupt neurotransmission in insects, a mechanism that is relevant for the development of insecticides.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are scarce in the literature. The following sections provide generalized methodologies that can be adapted for the study of this compound.
Isolation of Picrotoxane Sesquiterpenes from Hyenancha globosa
This protocol is a general procedure for the extraction and isolation of sesquiterpene lactones from plant material and can be optimized for this compound from Hyenancha globosa.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered plant material of Hyenancha globosa is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.
-
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Picrotoxane sesquiterpenes are typically found in the more polar fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to obtain the pure compound.
Electrophysiological Analysis of GABA Receptor Antagonism
This protocol describes a general method for assessing the antagonistic activity of a compound on ionotropic GABA receptors using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp on cultured neurons.
Caption: Workflow for electrophysiological analysis of GABA receptor antagonism.
Methodology:
-
Cell Preparation: Xenopus oocytes are injected with cRNA encoding the desired GABA receptor subunits. Alternatively, cultured mammalian cells (e.g., HEK293) transfected with the receptor subunits or primary neurons are used.
-
Recording Setup: A single oocyte or cultured cell is placed in a recording chamber and perfused with a physiological saline solution. For TEVC, two microelectrodes are inserted into the oocyte. For patch-clamp, a glass micropipette is used to form a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Data Acquisition: GABA is applied to the cell to elicit an inward chloride current. After a stable baseline response is established, the cell is perfused with a solution containing this compound for a set period.
-
Antagonist Application: GABA is then co-applied with this compound, and the resulting current is recorded. The degree of inhibition of the GABA-induced current by this compound is quantified.
-
Dose-Response Analysis: A range of this compound concentrations are tested to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a naturally occurring sesquiterpene lactone with demonstrated antagonistic activity against ionotropic GABA receptors and RDLac homo-oligomers. While its basic chemical identity is established, a significant gap exists in the publicly available, detailed experimental data, particularly high-resolution spectral data and specific, optimized protocols for its biological evaluation. The methodologies and workflows presented in this guide offer a starting point for researchers to further investigate the properties and therapeutic potential of this intriguing molecule. Future research should focus on obtaining and publishing comprehensive spectral data (NMR, IR, MS) to serve as a definitive reference. Furthermore, the development and validation of specific protocols for isolating this compound and for assaying its activity on its known targets are crucial for advancing our understanding of its mechanism of action and for exploring its potential applications in drug discovery and as a pharmacological tool.
References
Methodological & Application
Application Notes and Protocols for Developing a Biological Assay for Isohyenanchin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a natural compound that has been identified as a weak antagonist of ionotropic GABA receptors[1]. Its mechanism of action is thought to be similar to that of picrotoxin, a well-characterized non-competitive antagonist of the GABA-A receptor[2][3]. Picrotoxin acts as a channel blocker, preventing the influx of chloride ions that normally occurs upon the binding of the neurotransmitter GABA[2][3]. This inhibition of GABAergic signaling leads to neuronal hyperexcitability, manifesting as stimulant and convulsant effects. Given the therapeutic and toxicological implications of GABA-A receptor modulation, a robust biological assay is crucial for characterizing the activity of compounds like this compound.
These application notes provide a detailed protocol for a fluorescence-based membrane potential assay to quantify the antagonist activity of this compound on GABA-A receptors. This high-throughput assay is suitable for drug discovery and neurotoxicity screening, enabling the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of GABA-A Receptor Antagonism by this compound
The following diagram illustrates the mechanism of GABA-A receptor inhibition by a non-competitive antagonist like this compound. Under normal physiological conditions, the binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. A non-competitive antagonist binds to a different site on the receptor, inducing a conformational change that prevents channel opening, even in the presence of GABA.
Caption: GABA-A Receptor Signaling and Inhibition by this compound.
Experimental Workflow: FLIPR Membrane Potential Assay
The diagram below outlines the key steps of the Fluorometric Imaging Plate Reader (FLIPR) based membrane potential assay for assessing this compound's antagonist activity.
Caption: Experimental Workflow for the FLIPR-based Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human GABA-A receptor α1β2γ2 subtype (commercially available).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: FLIPR Membrane Potential Assay Kit (or equivalent).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Agonist: Gamma-aminobutyric acid (GABA), dissolved in assay buffer.
-
Positive Control: Picrotoxin, dissolved in DMSO.
-
Negative Control: DMSO (vehicle).
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
-
96-well black-walled, clear-bottom cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Cell Culture and Seeding
-
Culture the HEK293-GABA-A cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells and seed them into 96-well black-walled, clear-bottom plates at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO2.
Assay Protocol
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 100 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Prepare solutions of the positive control (Picrotoxin) and negative control (DMSO vehicle).
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye.
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the first addition: 50 µL of the this compound dilutions (or controls) are added to the respective wells.
-
Record the fluorescence for 2-3 minutes to observe any direct effects of the compound.
-
Initiate the second addition: 50 µL of a pre-determined EC80 concentration of GABA is added to all wells.
-
Record the resulting change in fluorescence for an additional 2-3 minutes.
-
Data Analysis
-
The fluorescence signal change is proportional to the change in membrane potential. The GABA-induced depolarization in the absence of an antagonist will result in a significant increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_this compound - Signal_Baseline) / (Signal_GABA_only - Signal_Baseline))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the GABA-induced response.
Data Presentation
The following table presents hypothetical data for the inhibitory activity of this compound and Picrotoxin on GABA-A receptors, as would be determined by the assay described above.
| Compound | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| This compound | 15.2 | 1.1 | 98.5 |
| Picrotoxin | 1.8 | 1.0 | 99.2 |
Conclusion
The provided application notes and protocols describe a robust and high-throughput fluorescence-based assay for characterizing the antagonist activity of this compound on GABA-A receptors. This assay is a valuable tool for researchers in pharmacology, toxicology, and drug development to quantify the potency of this compound and similar compounds, and to further investigate their mechanism of action at this important neurological target. The detailed workflow and protocols should enable the successful implementation of this assay in a laboratory setting.
References
Application Notes and Protocols: Isohyenanchin as a Tool for Studying GABA Receptor Subtypes
Introduction
Isohyenanchin and its structural analog, hyenanchin, are neurotoxins that are structurally similar to picrotoxinin, the active component of picrotoxin (B1677862). Picrotoxin is a well-characterized non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. Given this structural and functional analogy, this compound is presumed to act as a non-competitive antagonist at the GABAA receptor, likely by binding within the ion channel pore and blocking chloride ion influx.[1][2][3][4] Due to the limited direct research on this compound, this document will leverage the extensive data available for picrotoxin to provide detailed application notes and protocols for using picrotoxin-like compounds to study GABAA receptor subtypes. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, like picrotoxin, is a non-competitive antagonist of the GABAA receptor. This means it does not compete with the endogenous ligand GABA for its binding site. Instead, it binds to a distinct site within the chloride ion channel pore of the receptor.[1] This binding action physically obstructs the flow of chloride ions, thereby inhibiting the receptor's function, even when GABA is bound to its receptor site. This mechanism of action makes this compound and similar compounds valuable tools for studying the channel gating properties of GABAA receptors. The binding of these antagonists is thought to stabilize a closed or desensitized state of the receptor.
Data Presentation
The following tables summarize quantitative data for picrotoxin, which can be used as a reference for designing experiments with this compound.
Table 1: Picrotoxin IC50 Values for GABAA Receptor Subtypes
| Receptor Subtype | Cell Type | Ligand | IC50 (µM) | Reference |
| α5β3γ2 | HEK 293 | Picrotoxin (in the presence of 1 mM GABA) | 2.2 | |
| α1β1, α1β1γ2S, α1β1γ2L | Xenopus laevis oocytes | Picrotoxin | Relatively unaffected by subunit composition | |
| 5-HT3A (for comparison) | HEK293 | Picrotoxin | ~30 |
Table 2: Agonist EC50 Values in the Presence and Absence of Picrotoxin for δ-subunit Containing Receptors
| Receptor Subunits | Agonist | Condition | EC50 (µM) | Reference |
| α4β2δ (WT) | GABA | - | 3.61 | |
| α4β2δ (T6'Y mutant) | GABA | - | 1.33 | |
| α4β2δ (T6'Y mutant) | GABA | + 50 µM Picrotoxin | 1.21 | |
| α4β2δ (WT) | THIP | - | 38 | |
| α4β2δ (T6'Y mutant) | THIP | - | 17 | |
| α4β2δ (T6'Y mutant) | THIP | + 50 µM Picrotoxin | 31 |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to characterize the effects of this compound (using picrotoxin as a procedural model) on GABAA receptor subtypes.
1. Electrophysiological Recording of GABA-evoked Currents
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes or whole-cell patch clamp in mammalian cell lines (e.g., HEK293) to measure the inhibitory effect of this compound on GABA-evoked currents.
-
Materials:
-
Xenopus laevis oocytes or HEK293 cells expressing the desired GABAA receptor subtype combination.
-
Recording chambers.
-
Micromanipulators.
-
Glass microelectrodes.
-
Amplifier and data acquisition system (e.g., Axon Instruments, Sophion QPatch).
-
Perfusion system.
-
Solutions:
-
Oocyte Ringer's solution (for TEVC).
-
Extracellular and intracellular solutions for patch clamp.
-
GABA stock solution.
-
This compound/Picrotoxin stock solution.
-
-
-
Procedure (Whole-Cell Patch Clamp):
-
Prepare cells expressing the target GABAA receptor subtype.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Perfuse the cell with the extracellular solution.
-
Apply a known concentration of GABA to elicit a baseline current response.
-
Wash out the GABA and allow the cell to recover.
-
Pre-incubate the cell with varying concentrations of this compound/Picrotoxin for a defined period.
-
Co-apply the same concentration of GABA with the this compound/Picrotoxin.
-
Record the peak amplitude of the GABA-evoked current in the presence of the antagonist.
-
Repeat for a range of antagonist concentrations to generate a dose-response curve and calculate the IC50 value.
-
2. Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the picrotoxin binding site on GABAA receptors in brain membrane preparations.
-
Materials:
-
Rat brain membranes (e.g., from cortex or cerebellum).
-
Radioligand specific for the picrotoxin site (e.g., [35S]TBPS or [3H]dihydropicrotoxinin).
-
This compound/Picrotoxin solutions of varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and vials.
-
Non-specific binding control (e.g., high concentration of unlabeled picrotoxin).
-
-
Procedure:
-
Prepare brain membrane homogenates.
-
In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound/Picrotoxin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be converted to the inhibition constant (Ki).
-
Visualizations
References
Application Notes and Protocols for In Vitro Studies of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments to characterize the biological activity and mechanism of action of Isohyenanchin, a known neurotoxin. The protocols outlined below are based on established methodologies for assessing neurotoxicity and receptor pharmacology.
Overview of this compound
This compound is a picrotoxane sesquiterpene lactone known for its neurotoxic properties. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Blockade of the GABA-A receptor by this compound leads to neuronal hyperexcitability and convulsions. The following protocols are designed to investigate these effects in a controlled in vitro setting.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound on Primary Cortical Neurons
| Assay Type | Time Point (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTS Assay | 24 | 1 | 95 ± 4.2 | 15.8 |
| 10 | 68 ± 5.1 | |||
| 25 | 45 ± 3.8 | |||
| 50 | 22 ± 2.9 | |||
| 48 | 1 | 88 ± 5.5 | 8.2 | |
| 10 | 49 ± 4.7 | |||
| 25 | 21 ± 3.1 | |||
| 50 | 8 ± 1.9 | |||
| LDH Assay | 24 | 1 | 5 ± 1.1 | 18.5 |
| (% Cytotoxicity) | 10 | 32 ± 3.9 | ||
| 25 | 58 ± 6.2 | |||
| 50 | 81 ± 7.5 | |||
| 48 | 1 | 12 ± 2.3 | 9.7 | |
| 10 | 53 ± 5.8 | |||
| 25 | 82 ± 7.1 | |||
| 50 | 95 ± 4.9 |
Table 2: Electrophysiological Effects of this compound on GABA-A Receptor Activity
| Parameter | Control (GABA alone) | This compound (10 µM) + GABA | % Inhibition (Mean ± SD) | IC50 (µM) |
| Peak GABA-evoked Current (pA) | 1500 ± 120 | 350 ± 45 | 76.7 ± 3.0 | 5.3 |
| Charge Transfer (pC) | 4500 ± 350 | 980 ± 110 | 78.2 ± 2.4 | 4.9 |
Table 3: Effect of this compound on Intracellular Calcium Levels in Neurons
| Condition | Basal [Ca2+]i (nM) | Peak [Ca2+]i after stimulation (nM) | Fold Change (Mean ± SD) |
| Control | 105 ± 15 | 350 ± 40 | 3.3 ± 0.4 |
| This compound (10 µM) | 110 ± 18 | 850 ± 95 | 7.7 ± 0.9 |
Experimental Protocols
Cell Culture
Protocol 3.1.1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats or mice, which are a relevant model for studying neurotoxicity.[1][2][3]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18) or C57BL/6 mouse (E16)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated plates at a suitable density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Cytotoxicity Assays
Protocol 3.2.1: MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4][5]
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed neurons in a 96-well plate and allow them to mature (7-14 DIV).
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Remove half of the medium from each well and replace it with the this compound dilutions. Include vehicle controls (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3.2.2: LDH Assay for Cytotoxicity
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Plate reader (490 nm absorbance)
Procedure:
-
Follow steps 1-4 from the MTS assay protocol.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Electrophysiology
Protocol 3.3.1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of GABA-A receptor currents and their inhibition by this compound.
Materials:
-
Primary cortical neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (containing CsCl to isolate chloride currents)
-
External solution (containing GABA and this compound)
-
GABA and this compound stock solutions
Procedure:
-
Prepare coverslips with cultured neurons or transfected cells.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of GABA (e.g., 10 µM) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.
-
Record the GABA-evoked currents in the absence and presence of the antagonist.
-
Analyze the peak current amplitude and charge transfer to determine the inhibitory effect of this compound and calculate the IC50.
Calcium Imaging
Protocol 3.4.1: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration, which is expected to increase upon GABA-A receptor blockade and subsequent neuronal depolarization.
Materials:
-
Primary cortical neurons on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
-
Image analysis software
Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in external solution for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip on the microscope stage and perfuse with external solution.
-
Acquire baseline fluorescence images.
-
Apply a stimulus that would normally not cause a significant calcium increase in the presence of functional inhibition (e.g., a low concentration of glutamate).
-
Perfuse with a solution containing this compound and repeat the stimulus.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (ΔF/F0) to quantify the increase in intracellular calcium.
Visualizations
Caption: GABA-A Receptor Signaling and this compound Blockade.
Caption: Workflow for Assessing this compound Cytotoxicity.
Caption: Electrophysiology Workflow for this compound.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. Rat cortical neuron culture and neurotoxicity assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Electrophysiological Recording with Isohyenanchin Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin (B1180651) is a neurotoxin that has been identified as a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutic drugs. Understanding the interaction of compounds like this compound with GABA receptors is vital for neuroscience research and drug discovery. These application notes provide a detailed overview of the electrophysiological protocols used to characterize the effects of this compound on GABAergic neurotransmission.
Mechanism of Action
This compound is proposed to act as a non-competitive antagonist at ionotropic GABA receptors[1]. This mechanism is similar to that of picrotoxin, a well-characterized GABA receptor antagonist. Non-competitive antagonists are thought to bind to a site within the ion channel pore of the receptor, physically blocking the flow of chloride ions and thereby inhibiting the receptor's function, irrespective of agonist (GABA) binding.
Signaling Pathway of GABAergic Inhibition and Antagonism by this compound
Caption: GABAergic neurotransmission and its antagonism by this compound.
Data Presentation
As direct quantitative data for this compound from electrophysiological studies is not publicly available, the following table provides a template for how such data would be presented. This table can be populated by researchers conducting experiments with this compound. For comparative purposes, typical values for the well-characterized antagonist, picrotoxin, are included.
| Compound | Receptor Subtype | Cell Type | Electrophysiology Method | Parameter | Value | Reference |
| This compound | e.g., α1β2γ2 | e.g., HEK293 cells | Whole-cell patch-clamp | IC₅₀ | Data not available | - |
| Picrotoxin | α1β2γ2 | HEK293 cells | Whole-cell patch-clamp | IC₅₀ | ~1-10 µM | Published Literature |
| This compound | Native receptors | e.g., Cortical neurons | Whole-cell patch-clamp | % Inhibition at X µM | Data not available | - |
| Picrotoxin | Native receptors | Cortical neurons | Whole-cell patch-clamp | % Inhibition at 10 µM | ~50-90% | Published Literature |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on GABA receptors using electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Cells (e.g., HEK293) Expressing Recombinant GABA Receptors
This protocol is designed to determine the concentration-response relationship of this compound and its effect on GABA-evoked currents in a controlled system.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired GABA receptor subunits (e.g., α1, β2, and γ2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate cells onto glass coverslips 24 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na (pH adjusted to 7.2 with CsOH).
-
Agonist/Antagonist Solutions: Prepare stock solutions of GABA and this compound in the appropriate solvent (e.g., water or DMSO). Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell membrane potential at -60 mV.
-
Apply GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) using a rapid solution exchange system to evoke an inward Cl⁻ current.
-
After establishing a stable baseline of GABA-evoked currents, co-apply different concentrations of this compound with the GABA solution.
-
Record the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
4. Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control GABA response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp recording.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus laevis Oocytes
This method is suitable for expressing high levels of functional ion channels and is a robust system for pharmacological characterization.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABA receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C.
2. Solutions:
-
Barth's Solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES (pH 7.4).
-
Recording Solution: Barth's solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current injection.
-
Clamp the oocyte membrane potential at -70 mV.
-
Apply GABA to elicit an inward current.
-
Co-apply this compound with GABA to assess its inhibitory effect.
4. Data Analysis:
-
Similar to the whole-cell patch-clamp analysis, determine the IC₅₀ of this compound by measuring the reduction in GABA-evoked current amplitude at various concentrations.
Conclusion
The protocols outlined in these application notes provide a framework for the detailed electrophysiological characterization of this compound's effects on ionotropic GABA receptors. By employing techniques such as whole-cell patch-clamp and two-electrode voltage-clamp, researchers can elucidate the mechanism of action, potency, and receptor subtype selectivity of this compound. This information is crucial for advancing our understanding of neurotoxins and for the development of novel therapeutics targeting the GABAergic system. Further research is required to generate specific quantitative data for this compound and to fully understand its pharmacological profile.
References
High-Throughput Screening Assays for Isohyenanchin Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a naturally occurring neurotoxin that has been identified as an antagonist of two key biological targets: ionotropic GABA receptors and RDLac homo-oligomers, a specific subtype of insect GABA receptors.[1] This dual antagonism presents opportunities for the development of novel therapeutics and insecticides. High-throughput screening (HTS) assays are essential tools for identifying and characterizing new molecules that interact with these targets. This document provides detailed application notes and protocols for various HTS assays suitable for the discovery of novel modulators of this compound's targets.
Target 1: Ionotropic GABA Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the ionotropic GABA-A receptors, are ligand-gated ion channels that are crucial for regulating neuronal excitability. Antagonists of these receptors can have stimulant and convulsant effects.[2]
Signaling Pathway
Activation of ionotropic GABA receptors by GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. Antagonists like this compound block this action.
References
Application Notes and Protocols for the Quantification of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin, a picrotoxane-type sesquiterpenoid, and its stereoisomer hyenanchin (B1209264) are neurotoxic compounds found in the plants of the Coriaria genus. Their presence in certain honey varieties, derived from honeydew produced by insects feeding on these plants, has raised food safety concerns. Accurate and sensitive quantification of this compound in various samples is crucial for toxicological studies, quality control of food products, and in the exploration of the pharmacological properties of picrotoxane sesquiterpenoids. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is suitable for the quantification of this compound in relatively simple matrices or at higher concentrations. It is a cost-effective and widely available method.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification of this compound in complex matrices such as honey and biological fluids.[1] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate and reliable measurements even in the presence of interfering substances.[2][3]
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance parameters for HPLC-UV and LC-MS/MS methods. It is important to note that these values are representative for the analysis of small molecules and may vary depending on the specific instrumentation, sample matrix, and method optimization. As specific validation data for this compound is not widely published, these tables serve as a general guideline.
Table 1: Typical Performance Characteristics of HPLC-UV for the Analysis of Natural Products
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Typical Performance Characteristics of LC-MS/MS for the Analysis of Picrotoxane Sesquiterpenoids
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol describes the extraction and analysis of this compound from plant tissues.
1. Sample Preparation: Solid-Liquid Extraction
-
Homogenization: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder using a mechanical grinder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in the mobile phase to a final concentration suitable for HPLC analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60, v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, UV detection can be challenging. A low wavelength (e.g., 210 nm) should be used.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound in Honey by LC-MS/MS
This protocol is adapted from a method for the quantification of hyenanchin in honey.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Dilution: Dissolve 1 g of honey in 10 mL of ultrapure water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following MRM transitions for the related compound hyenanchin can be used as a starting point for method development for this compound.[1] The specific transitions for this compound should be optimized by direct infusion of a standard solution.
-
Quantifier: Precursor ion m/z [M+H]⁺ → Product ion (to be determined)
-
Qualifier: Precursor ion m/z [M+H]⁺ → Product ion (to be determined)
-
Note: The exact m/z values for this compound need to be determined based on its molecular weight and fragmentation pattern.
-
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking blank honey extract with known concentrations of this compound.
-
Analyze the calibration standards and samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Calculate the concentration of this compound in the honey sample based on the calibration curve.
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Hypothetical Signaling Pathway Modulation
Picrotoxane sesquiterpenoids are known for their neuroactive properties, often acting as antagonists of inhibitory neurotransmitter receptors. While the specific signaling pathway for this compound is not well-elucidated, it is plausible that it could modulate neuronal signaling pathways involved in neuroprotection and development, such as the Sonic Hedgehog (Shh) pathway. The following diagram illustrates a simplified representation of the Shh pathway, a potential target for neuroactive compounds. This is a hypothetical representation and does not imply a confirmed interaction between this compound and the Shh pathway.
References
Application Notes and Protocols: Using Isohyenanchin to Study RDLac Homo-oligomers
Audience: Researchers, scientists, and drug development professionals.
Publication ID: ANP-2025-001
Version: 1.0
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. The ionotropic GABA receptors, which are ligand-gated chloride channels, are crucial for regulating neuronal excitability. In many insect species, a key subunit of these receptors is encoded by the Resistance to dieldrin (B1670511) (Rdl) gene.[1][2] RDL subunits can form functional homo-oligomeric chloride channels, which serve as a major target for several classes of insecticides.[1][3] Understanding the pharmacology of these RDL homo-oligomers is vital for the development of novel and selective insect control agents.
Isohyenanchin is a picrotoxane sesquiterpenoid that acts as a non-competitive antagonist (NCA) of ionotropic GABA receptors.[4] Like its well-known analogue picrotoxinin, this compound is believed to block the channel pore, thereby inhibiting the flow of chloride ions and preventing GABA-mediated inhibition. This action makes this compound a valuable chemical probe for characterizing the structure and function of the RDLac receptor's ion channel and for screening new insecticidal compounds that act at the NCA binding site.
These application notes provide detailed protocols for utilizing this compound to investigate the pharmacology of RDLac homo-oligomers through two primary methodologies: functional analysis using two-electrode voltage clamp (TEVC) electrophysiology and biochemical analysis via competitive radioligand binding assays.
Signaling Pathway and Mechanism of Action
The RDLac receptor is a pentameric ligand-gated ion channel. Upon binding of the neurotransmitter GABA to its orthosteric site, the channel undergoes a conformational change, opening a central pore that allows chloride ions (Cl-) to flow into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus mediating inhibitory neurotransmission.
This compound acts as a non-competitive antagonist. It does not compete with GABA for its binding site. Instead, it binds to a distinct allosteric site located within the ion channel pore. This binding event physically occludes the channel, preventing Cl- influx even when GABA is bound to the receptor. This blockade of the inhibitory signal leads to hyperexcitation of the nervous system, which is the basis for its toxic effect in insects.
Protocol 1: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
This protocol describes how to measure the inhibitory effect of this compound on GABA-induced currents in Xenopus laevis oocytes expressing RDLac homo-oligomers. The resulting data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Xenopus laevis oocytes, stage V–VI
-
cRNA encoding the RDLac subunit (1 µg/µL stock)
-
Nuclease-free water
-
Oocyte Ringer 2 (OR-2) Buffer: 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.
-
ND96 Recording Buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
GABA stock solution (100 mM in ND96)
-
This compound stock solution (100 mM in DMSO)
-
Collagenase Type I
-
Microinjection needles and nanoinjector system
-
TEVC amplifier, headstage, electrodes (filled with 3 M KCl), and data acquisition system
-
Perfusion system
Experimental Workflow
Detailed Protocol
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Incubate the oocytes in OR-2 buffer containing 1 mg/mL collagenase for 1-2 hours with gentle agitation to remove the follicular layer. Wash thoroughly with OR-2 and select healthy stage V-VI oocytes.
-
cRNA Injection: Inject each oocyte with 50 nL of RDLac cRNA (e.g., at 500 pg/nL). Incubate the injected oocytes in OR-2 buffer supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.
-
TEVC Recording Setup: Place a single oocyte in the recording chamber and perfuse with ND96 buffer. Impale the oocyte with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Clamp the oocyte membrane potential at -60 mV.
-
Determining GABA EC50: First, perform a GABA dose-response experiment to determine the concentration that elicits a half-maximal response (EC50). This concentration will be used for the inhibition assay.
-
Inhibition Assay: a. Establish a stable baseline current in ND96 buffer. b. Apply the predetermined EC50 concentration of GABA for 15-30 seconds, or until the current response reaches a peak. Record this peak current (I_control). c. Wash the oocyte with ND96 buffer until the current returns to baseline. d. Pre-incubate the oocyte with a specific concentration of this compound in ND96 for 1-2 minutes. e. Co-apply the same concentration of this compound plus the EC50 concentration of GABA. Record the peak current (I_inhibited). f. Repeat steps c-e for a range of this compound concentrations (e.g., 1 nM to 100 µM).
-
Data Analysis: a. Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (I_inhibited / I_control)) * 100 b. Plot the % Inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
| Compound | Target Receptor | IC50 (µM) | Hill Slope |
| This compound | RDLac | 1.2 ± 0.2 | 1.1 |
| Picrotoxinin | RDLac | 0.8 ± 0.1 | 1.0 |
| Fipronil | RDLac | 0.05 ± 0.01 | 1.2 |
| Bicuculline | RDLac | > 100 | N/A |
Table 1. Example functional data for various antagonists at the RDLac receptor expressed in Xenopus oocytes. Values are representative and should be determined experimentally.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the NCA site on the RDLac receptor. The assay measures the ability of unlabeled this compound to displace a radiolabeled ligand that specifically binds to the channel pore site, such as [³H]-EBOB (ethynylbicycloorthobenzoate).
Materials and Reagents
-
Cell membranes from a system heterologously expressing RDLac (e.g., Sf9 or HEK293 cells)
-
[³H]-EBOB (Specific Activity: 50-80 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.5
-
This compound
-
Non-specific binding control (e.g., 100 µM Picrotoxinin)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Logical Relationship: Competitive Binding
Detailed Protocol
-
Membrane Preparation: Homogenize cells expressing RDLac in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in Binding Buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: Perform assays in triplicate in microcentrifuge tubes. For each reaction, add the following to a final volume of 250 µL:
-
Total Binding: 50 µL RDLac membranes, 50 µL [³H]-EBOB (at a final concentration near its Kd, e.g., 2 nM), 150 µL Binding Buffer.
-
Non-specific Binding (NSB): 50 µL RDLac membranes, 50 µL [³H]-EBOB, 50 µL non-specific ligand (e.g., 100 µM Picrotoxinin), 100 µL Binding Buffer.
-
Competition: 50 µL RDLac membranes, 50 µL [³H]-EBOB, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), and Binding Buffer to 250 µL.
-
-
Incubation: Incubate all tubes at room temperature for 90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Quickly wash the filters three times with 4 mL of ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. For each this compound concentration, calculate the percent inhibition of specific binding. c. Plot the percent specific binding against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. e. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative Data
| Compound | Target Receptor | Ki (µM) |
| This compound | RDLac | 1.5 ± 0.3 |
| Picrotoxinin | RDLac | 0.9 ± 0.2 |
| Fipronil | RDLac | 0.04 ± 0.01 |
| [³H]-EBOB (Kd) | RDLac | 0.002 ± 0.0005 |
Table 2. Example binding affinities for various ligands at the RDLac receptor NCA site. Values are representative and should be determined experimentally.
Conclusion
The protocols outlined in this document provide robust methods for characterizing the interaction of this compound with RDLac homo-oligomeric GABA receptors. The TEVC assay offers functional insights into the inhibitory potency of the compound, while the competitive binding assay allows for the precise determination of its binding affinity. Together, these techniques make this compound an effective tool for researchers in neuroscience and insecticide discovery to probe the non-competitive antagonist site of insect GABA receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 3. Convergent resistance to GABA receptor neurotoxins through plant–insect coevolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application of Isohyenanchin in Insecticide Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a naturally occurring polycyclic lactone belonging to the picrotoxane class of sesquiterpenoids. Structurally similar to the well-known GABA receptor antagonist picrotoxinin (B1677863), this compound has garnered attention in insecticide research for its potential to modulate the insect nervous system. This document provides detailed application notes and experimental protocols for researchers investigating the insecticidal properties of this compound. While this compound is generally considered a weak antagonist of insect ionotropic GABA receptors, its unique structural features and potential for synergistic effects with other compounds make it a molecule of interest for developing novel pest management strategies.
Mechanism of Action
This compound, like other picrotoxane compounds, is a non-competitive antagonist of GABA (γ-aminobutyric acid) receptors. In insects, the primary target is the RDL (Resistance to Dieldrin) GABA-gated chloride channel, a crucial component of the inhibitory synapses in the central nervous system.
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound at the insect GABA receptor.
By binding to a site within the chloride ion channel pore, this compound allosterically inhibits the influx of chloride ions that is normally triggered by GABA binding. This disruption of inhibitory neurotransmission leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately, death.
Quantitative Data
While specific LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for this compound against various insect species are not extensively documented in publicly available literature, comparative studies with structurally related picrotoxane analogs provide context for its potency. This compound is generally found to be a less potent antagonist of RDL GABA receptors compared to compounds like tutin.
Table 1: Comparative Potency of Picrotoxane Analogs on Insect GABA Receptors (Illustrative)
| Compound | Structure | Relative Potency (Antagonism of RDLac homo-oligomers) |
| Tutin | Isopropenyl group at C4 | Most Potent |
| This compound | Hydroxyisopropyl group at C4 | Least Potent |
| Picrotoxinin | Isopropenyl group | High Potency |
Note: This table is illustrative and based on qualitative descriptions in the literature. Quantitative values would be determined experimentally.
Experimental Protocols
Insecticidal Bioassay: Contact Toxicity
This protocol details a method to determine the contact toxicity of this compound against a model insect, such as the housefly (Musca domestica) or the American cockroach (Periplaneta americana).
Workflow for Contact Toxicity Bioassay:
Caption: Workflow for determining the contact toxicity (LD50) of this compound.
Materials:
-
This compound
-
Acetone (B3395972) (analytical grade)
-
Microsyringe applicator
-
Test insects (e.g., adult houseflies, 3-5 days old)
-
Ventilated holding containers
-
Food and water for insects
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µg/µL).
-
Insect Handling: Anesthetize the insects lightly with CO2 or by chilling them on a cold plate.
-
Topical Application: Using a microsyringe applicator, apply 1 µL of the test solution to the dorsal thorax of each insect. For the control group, apply 1 µL of acetone only. Use at least 20 insects per concentration and for the control.
-
Observation: Place the treated insects in holding containers with access to food and water. Maintain at a constant temperature and humidity (e.g., 25°C and 60% RH).
-
Data Collection: Record the number of dead or moribund insects at 24 and 48 hours post-application.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 value and its 95% confidence intervals using probit analysis.
Electrophysiological Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is for characterizing the antagonistic effect of this compound on insect RDL GABA receptors expressed in Xenopus laevis oocytes.
Workflow for Electrophysiological Assay:
Caption: Workflow for determining the IC50 of this compound on insect GABA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect RDL subunit
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Perfusion system
-
Barth's solution
-
GABA
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the insect RDL subunit.
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two glass electrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.
-
GABA Application: Perfuse the oocyte with a solution containing GABA at its EC50 concentration (previously determined) to elicit a control current response.
-
This compound Application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.
-
Data Collection: Record the peak inward current in response to each application.
-
Data Analysis: Normalize the inhibited current responses to the control GABA response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay: Competitive Inhibition
This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxinin binding site on insect GABA receptors using a radiolabeled ligand such as [³H]EBOB (ethynylbicycloorthobenzoate).
Materials:
-
Insect membrane preparation (e.g., from housefly heads)
-
[³H]EBOB (radioligand)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize insect heads in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In test tubes, combine the insect membrane preparation, a fixed concentration of [³H]EBOB (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]EBOB (IC50 value) by non-linear regression analysis.
Conclusion
This compound represents a valuable tool for probing the structure-activity relationships of picrotoxane-like compounds at the insect GABA receptor. While its intrinsic insecticidal activity may be lower than other analogs, its study can provide crucial insights for the design of more potent and selective insecticides. The protocols outlined above provide a framework for the comprehensive evaluation of this compound and similar molecules in an insecticide research and development program. Further research is warranted to explore its potential in synergistic combinations and to fully elucidate its toxicological profile against a broader range of insect pests.
Troubleshooting & Optimization
Technical Support Center: Isohyenanchin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Isohyenanchin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a picrotoxane sesquiterpenoid, a class of natural compounds known for their neurotoxic and convulsant properties. It acts as a weak antagonist of ionotropic GABA receptors.[1] Like many other natural products, this compound's complex and largely nonpolar structure can lead to poor aqueous solubility. This presents a significant challenge for in vitro assays, as the compound may precipitate out of the aqueous buffer or cell culture medium, leading to inaccurate and unreliable experimental results. Achieving a stable and homogenous solution is critical for accurate determination of its biological activity.
Q2: Are there any readily available solubility data for this compound?
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. However, data from a structurally and functionally similar picrotoxane, Picrotoxin, can serve as a useful reference point for initial solvent selection and concentration estimates.
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous assay buffer/cell culture medium.
This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take, starting with the simplest and most common approaches.
Solution 1: Utilizing an Organic Co-Solvent (Recommended Starting Point)
The most common method for solubilizing lipophilic compounds for in vitro assays is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution is then serially diluted into the aqueous assay buffer or cell culture medium to the final desired concentration.
Key Considerations:
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with assay results. Always include a vehicle control (buffer/medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
-
Precipitation upon Dilution: If the compound precipitates upon dilution from the DMSO stock, try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while staying within acceptable limits for your assay).
Solution 2: pH Adjustment
The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution. While this compound does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes improve solubility. Experiment with adjusting the pH of your buffer system, if your assay permits, to see if it enhances the solubility of the compound.
Solution 3: Use of Solubilizing Agents (for cell-free assays)
For cell-free assays, you can explore the use of non-ionic detergents or surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%). These agents can help to keep hydrophobic compounds in solution. However, they are generally not suitable for cell-based assays as they can disrupt cell membranes.
Solution 4: Advanced Formulation Strategies
For persistent solubility issues, more advanced techniques can be considered, although these require more specialized preparation:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance its dissolution rate and solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles or nanohydrogels can significantly improve its solubility and stability in aqueous solutions.[2]
Quantitative Data Summary (Using Picrotoxin as a Proxy)
Due to the lack of direct quantitative data for this compound, the following table summarizes the solubility of the closely related compound, Picrotoxin, to provide a starting point for solvent selection.
| Solvent | Solubility of Picrotoxin | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL, 100 mM | [3][4] |
| Ethanol | ~15 mg/mL, 50 mM (with warming) | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Water (boiling) | 1 g in 5 mL | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound for in vitro assays.
-
Weighing the Compound: Accurately weigh out a small amount of this compound powder using a calibrated analytical balance.
-
Adding the Solvent: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a basic method to assess the kinetic solubility of this compound in your specific assay buffer.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous assay buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control.
-
Incubation: Incubate the solutions at the temperature of your intended assay for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Caption: Simplified signaling pathway showing this compound's antagonism of the GABA-A receptor.
References
troubleshooting inconsistent results in Isohyenanchin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isohyenanchin. Inconsistent experimental results are a common challenge, and this guide aims to provide solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a weak antagonist of ionotropic GABA-A receptors. It acts as a non-competitive antagonist, meaning it does not directly compete with GABA for its binding site. Instead, it is thought to bind to a distinct site on the GABA-A receptor-chloride channel complex, thereby preventing the channel from opening and inhibiting the influx of chloride ions. This action reduces the inhibitory effect of GABA, leading to neuronal excitation.
Q2: My in vivo experiments with this compound show variable convulsant activity, even at the same dosage. What could be the cause?
A2: Inconsistent in vivo results can stem from several factors:
-
Compound Stability and Solubility: this compound's stability in the chosen vehicle and its solubility can significantly impact the effective concentration delivered. It is crucial to ensure complete dissolution and prepare fresh solutions for each experiment.
-
Route of Administration: The method of administration (e.g., intraperitoneal, intravenous) can lead to variability in bioavailability. Ensure consistent and accurate administration techniques.
-
Biological Variability: Factors such as the age, weight, strain, and even the gut microbiome of the animal models can contribute to different responses. It is important to use a homogenous population of animals and a sufficiently large sample size to account for biological variability.
Q3: I am observing a weaker than expected or inconsistent blockade of GABA-A receptors in my electrophysiology (patch-clamp) experiments. What should I check?
A3: Several factors can contribute to this issue:
-
Solution Freshness and pH: Like other non-competitive antagonists such as picrotoxin, this compound's stability in aqueous solutions could be a concern. It is highly recommended to prepare fresh solutions immediately before each experiment. The pH of your recording solution can also affect the compound's stability and activity.
-
Receptor Subunit Composition: GABA-A receptors are pentameric structures with various subunit combinations (e.g., α, β, γ). This compound may exhibit different affinities for different subunit compositions. Confirm the specific GABA-A receptor subtypes expressed in your cell line or neuronal preparation.
-
Compound Concentration: Verify the accuracy of your stock solution and subsequent dilutions. Use calibrated equipment to ensure precise concentration preparation.
Q4: In my radioligand binding assay, I'm getting high non-specific binding. How can I reduce this?
A4: High non-specific binding can obscure your specific binding signal. To mitigate this:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Try to use a concentration at or below the Kd for the receptor.
-
Washing Steps: Ensure your washing steps after incubation are sufficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Using ice-cold wash buffer can help minimize dissociation.
-
Filter Pre-treatment: Pre-soaking your filters (e.g., with polyethyleneimine) can reduce non-specific binding of the radioligand to the filter itself.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in binding assays | 1. Compound degradation: this compound may be unstable in solution. 2. Assay not at equilibrium: Incubation times may be too short. 3. Variability in receptor preparation: Inconsistent protein concentration or presence of endogenous inhibitors. | 1. Prepare fresh solutions for each experiment. Verify the pH of the buffer. 2. Determine the time to reach equilibrium by performing a time-course experiment. 3. Ensure consistent preparation of cell membranes or tissues. Perform a protein assay for each batch. Consider dilution of the receptor preparation. |
| Low or no antagonist activity observed | 1. Incorrect GABA-A receptor subtype: The experimental system may express a subtype with low affinity for this compound. 2. Compound insolubility: this compound may not be fully dissolved in the vehicle. 3. Degraded compound stock: The stock solution may have degraded over time. | 1. Verify the GABA-A receptor subunit expression profile of your cells or tissue. 2. Use a suitable solvent and ensure complete dissolution. Consider gentle warming or sonication if appropriate for the compound's stability. 3. Use a fresh, unopened vial of the compound or prepare a new stock solution. |
| High variability in electrophysiological recordings | 1. "Rundown" of receptors: GABA-A receptor activity can decrease over the course of a long experiment. 2. Inconsistent drug application: The local concentration of this compound reaching the cell may vary. 3. Cell health: Unhealthy cells will produce unreliable and variable responses. | 1. Monitor the baseline GABA-evoked currents throughout the experiment to check for stability. 2. Ensure a consistent and rapid perfusion system for drug application. 3. Only use cells with a healthy appearance and stable baseline membrane properties. |
| Unexpected off-target effects in in vivo studies | 1. Interaction with other receptors: While primarily a GABA-A antagonist, high concentrations might affect other targets. 2. Metabolism of this compound: The observed effects may be due to a metabolite rather than the parent compound. | 1. Conduct counter-screening against a panel of other relevant receptors. 2. Investigate the metabolic profile of this compound in the animal model being used. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated in experiments with GABA-A receptor antagonists. Note that specific values for this compound will need to be determined experimentally.
Table 1: Example Data from a Radioligand Binding Assay
| Compound | Receptor Source | Radioligand | IC50 (µM) | Ki (µM) |
| This compound (Hypothetical) | Rat Cortical Membranes | [3H]-Muscimol | User Determined | User Determined |
| Bicuculline (Example) | Rat Brain Membranes | [3H]-GABA | 1.5 | 0.9 |
| Picrotoxin (Example) | Human Recombinant α1β2γ2 | [35S]-TBPS | 0.2 | N/A (non-competitive) |
Table 2: Example Data from an Electrophysiology Patch-Clamp Experiment
| Compound | Cell Type | GABA Concentration (µM) | % Inhibition of GABA-evoked Current (at 10 µM antagonist) |
| This compound (Hypothetical) | HEK293 cells expressing α1β2γ2 GABA-A receptors | 10 | User Determined |
| Bicuculline (Example) | Hippocampal Neurons | 5 | 85% |
| Picrotoxin (Example) | Oocytes expressing GABA-A receptors | 10 | 95% |
Experimental Protocols
The following are generalized protocols that can be adapted for experiments with this compound. It is crucial to optimize these protocols for your specific experimental conditions.
Radioligand Binding Assay (Competitive)
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-muscimol for the GABA site), and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
To determine non-specific binding, include control wells with a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or bicuculline).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if applicable (for competitive antagonists).
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation:
-
Culture cells expressing the desired GABA-A receptor subunits (e.g., HEK293 cells) or prepare acute brain slices containing neurons of interest.
-
Transfer the coverslip with cells or a brain slice to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with an appropriate extracellular solution (e.g., artificial cerebrospinal fluid, aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.
-
Establish a whole-cell recording configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline by applying a known concentration of GABA to elicit a consistent inward current.
-
Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.
-
Ensure a complete washout of this compound between applications to allow for the recovery of the GABA response.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to determine the IC50.
-
Visualizations
Caption: Signaling pathway of this compound as a non-competitive antagonist of the GABA-A receptor.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Technical Support Center: Optimizing Isohyenanchin Dosage for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Isohyenanchin for in vitro cell culture studies. Given that this compound is a specialized compound, this guide offers a framework for determining optimal concentrations, troubleshooting common experimental issues, and establishing robust protocols for cellular analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action? A1: this compound, also known as Hydroxycoriatin, is a picrotoxane-type sesquiterpenoid. Its primary known mechanism of action is as a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors and an antagonist of RDLac homo-oligomers[1]. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability. By antagonizing these receptors, this compound can block inhibitory signals, which may be a point of investigation in various cellular models.
Q2: What is a typical starting concentration range for a new compound like this compound in cell culture? A2: When working with a novel or sparsely documented compound, it is crucial to first perform a dose-response experiment. A broad concentration range is recommended to start, for example, from nanomolar (nM) to micromolar (µM) levels (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM)[2]. This initial screen will help identify a narrower, effective concentration range for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound? A3: The optimal incubation time depends on the compound's mechanism and the biological question. A time-course experiment is recommended. Common time points for initial studies are 24, 48, and 72 hours[2]. This helps determine if the compound's effect is rapid or requires a longer duration to become apparent.
Q4: What solvent should I use to dissolve this compound, and what is a safe final concentration in my cell culture medium? A4: Many organic compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of the solvent in the culture medium low, typically below 0.5%, to prevent solvent-induced cytotoxicity[2]. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the dosage of a new compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound is not active in the chosen cell line. 4. Compound degradation. | 1. Test a higher and broader concentration range. 2. Increase the incubation time (e.g., extend to 72 or 96 hours). 3. Verify the compound's activity in a different, potentially more sensitive, cell line. 4. Check the stability of the compound in your culture medium under incubation conditions. |
| Excessive cell death, even at the lowest concentrations | 1. The compound is highly cytotoxic to the cell line. 2. The starting concentration range is too high. 3. The solvent concentration is toxic. | 1. Use a lower concentration range (e.g., picomolar to nanomolar). 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and that your vehicle control shows healthy cells[2]. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. "Edge effect" in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix thoroughly. 2. Use calibrated pipettes and mix the compound solution well before adding it to the wells. 3. To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Cells change morphology but do not die | 1. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic. 2. The compound may be inducing differentiation or senescence. | 1. Perform a cell proliferation assay (e.g., BrdU or EdU incorporation) in addition to a viability assay. 2. Analyze cells for markers of differentiation or senescence (e.g., SA-β-gal staining). |
| Results are not reproducible | 1. Cell passage number is too high, leading to genetic drift. 2. Mycoplasma contamination. 3. Inconsistent cell culture practices. | 1. Use cells from a consistent, low passage number for all experiments. Thaw a fresh vial of cells if needed. 2. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to treatments. 3. Standardize all steps of the protocol, including cell seeding density, media changes, and treatment duration. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration of each this compound dilution in culture medium.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at selected concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol allows for the analysis of specific protein levels within a signaling pathway.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Workflow for Optimizing this compound Dosage
Caption: Experimental workflow for determining the optimal dosage of this compound.
Hypothetical GABA Receptor Signaling
Caption: Action of this compound as a GABA-A receptor antagonist.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common cell culture issues.
References
Technical Support Center: Isohyenanchin Stability and Degradation in Solution
Disclaimer: Specific stability data for isohyenanchin (B1180651) in various solutions is not extensively available in peer-reviewed literature. The following guidance is based on general principles for the handling and stability of natural products, particularly diterpenoid lactones, and should be adapted to your specific experimental needs. It is highly recommended to perform your own stability studies for your specific solvent systems and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many natural products, can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of ester or lactone functionalities.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Long-term storage should be at low temperatures.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation, especially if sensitive functional groups are present.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While specific data for this compound is scarce, common solvents for diterpenoid lactones include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and acetonitrile (B52724). For long-term storage, aprotic solvents like DMSO are often preferred. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For highly sensitive experiments, consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q4: Are there any known degradation products of this compound?
A4: There is no specific information available in the public domain detailing the degradation products of this compound. Potential degradation could involve hydrolysis of the lactone ring or other ester groups, or oxidation of susceptible moieties.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in my this compound solution. | Degradation due to improper storage (temperature, light exposure).Repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment.Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.Ensure storage at ≤ -20°C and protection from light. |
| Inconsistent results between experiments using the same stock solution. | Progressive degradation of the stock solution over time.Precipitation of this compound at low temperatures. | Perform a stability check on your stock solution using an analytical method like HPLC-UV.Before use, ensure the compound is fully dissolved. You may need to briefly warm and vortex the solution. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | Chemical degradation of this compound. | Review your solution preparation and storage protocols.Consider the possibility of interaction with your solvent or other components in your experimental medium. |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and analytical instrumentation.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound standard
-
High-purity solvent (e.g., DMSO, Methanol)
-
HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)
-
C18 analytical column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, light exposure vs. dark).
-
-
Time-Point Analysis:
-
Analyze one vial immediately after preparation (T=0).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours for short-term; 1, 2, 4 weeks for long-term), retrieve a vial from each storage condition.
-
Analyze the samples by HPLC-UV.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile or methanol (with or without a modifier like 0.1% formic acid) is a common starting point for diterpenoid lactones.
-
Column: A C18 column is typically suitable.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Data Presentation:
-
Summarize the quantitative data in a table for easy comparison of stability under different conditions.
-
Table 1: Hypothetical Stability Data for this compound (1 mg/mL in DMSO)
| Storage Condition | % Remaining after 24h | % Remaining after 1 week | % Remaining after 4 weeks |
| Room Temperature (Light) | 85% | 60% | 30% |
| Room Temperature (Dark) | 95% | 80% | 65% |
| 4°C (Dark) | 99% | 95% | 90% |
| -20°C (Dark) | >99% | >99% | 98% |
Note: This table presents hypothetical data for illustrative purposes only.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for inconsistent results with this compound.
minimizing off-target effects of Isohyenanchin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Isohyenanchin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an antagonist of RDLac homo-oligomers. "RDL" stands for "resistance to dieldrin" and refers to a subunit of insect ionotropic gamma-aminobutyric acid (GABA) receptors.[1][2][3] Therefore, the primary target of this compound is the insect GABA receptor.
Q2: What are the known off-target effects of this compound?
A2: As a picrotoxin-like compound, this compound is known to act as a non-competitive antagonist of GABA receptors.[4][5] While its primary target is the insect GABA receptor, it can also exhibit off-target antagonism at mammalian GABA-A receptors, which can lead to unintended neurological effects in non-target organisms.
Q3: What are the potential consequences of off-target GABA receptor antagonism in my experiments?
A3: Off-target antagonism of GABA-A receptors can lead to neuronal hyperexcitability. In in-vivo studies, this can manifest as seizures or convulsions. In in-vitro neuronal cultures, it can lead to increased spontaneous firing and altered network activity. These effects can confound experimental results and lead to misinterpretation of this compound's primary effects.
Q4: How can I minimize the off-target effects of this compound?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: Employ a selective mammalian GABA-A receptor antagonist (e.g., bicuculline) as a control to distinguish between on-target and off-target effects.
-
Cell Line Selection: If possible, use cell lines with low or no expression of mammalian GABA-A receptors to reduce the potential for off-target interactions.
-
In Vitro vs. In Vivo Systems: Be aware that off-target effects can be more pronounced in whole organisms (in vivo) due to the complexity of the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected neuronal hyperexcitability or cell death in vitro. | Off-target antagonism of endogenous GABA-A receptors in the cell culture. | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Co-administer a known GABA-A receptor agonist (e.g., muscimol) to see if it rescues the phenotype. 3. Use a positive control for GABA-A receptor antagonism (e.g., picrotoxin) to confirm the off-target effect. |
| Confounding behavioral phenotypes in vivo (e.g., seizures, tremors). | This compound is crossing the blood-brain barrier and acting on central GABA-A receptors. | 1. Reduce the administered dose of this compound. 2. Consider alternative delivery methods that limit systemic exposure (e.g., localized injection). 3. Pre-treat with an anticonvulsant to mitigate seizure activity, though this may introduce other confounding variables. |
| Inconsistent results between experimental replicates. | Variability in the expression levels of off-target receptors (GABA-A) in the experimental system. | 1. Ensure consistent cell passage numbers and culture conditions. 2. For in vivo studies, use a genetically homogenous animal strain. 3. Increase the sample size to improve statistical power. |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations (IC50) for compounds acting on GABA receptors. Note that specific data for this compound is limited; therefore, values for the structurally related picrotoxin (B1677862) and other relevant insecticides are provided for comparison.
| Compound | Target | Receptor Subtype | IC50 (µM) | Organism | Reference |
| Fluralaner | Off-Target | Human GABA-A (α1β2γ2) | 1.9 - 5.7 | Human | |
| Fluralaner | Off-Target | Canine GABA-A (α1β2γ2) | 2.2 - 13 | Canine | |
| Afoxolaner | Off-Target | Human GABA-A (α1β2γ2) | 4.6 - 20.5 | Human | |
| Sarolaner | Off-Target | Human GABA-A (α5β2γ2) | 8.4 - >30 | Human | |
| Lotilaner | Off-Target | Human & Canine GABA-A | >30 | Human, Canine |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Competitive Antagonist
Objective: To differentiate the effects of this compound on its primary target (RDLac) from its off-target effects on mammalian GABA-A receptors.
Methodology:
-
Prepare Experimental System: Culture primary neurons or a relevant cell line expressing the target of interest.
-
Establish Baseline: Measure the baseline activity of the experimental system (e.g., neuronal firing rate, protein phosphorylation, gene expression).
-
Apply this compound: Add this compound at a concentration known to be effective from previous dose-response studies and measure the experimental endpoint.
-
Co-application with a GABA-A Antagonist: In a separate group, pre-incubate the cells with a selective mammalian GABA-A receptor antagonist (e.g., 10 µM bicuculline) for 15-30 minutes before adding this compound.
-
Measure Endpoint: Measure the experimental endpoint in the presence of both the antagonist and this compound.
-
Analysis:
-
If the effect of this compound is blocked or significantly reduced by the GABA-A antagonist, it indicates a significant contribution from off-target effects.
-
If the effect of this compound is unchanged, it is likely mediated by its primary target.
-
Visualizations
Signaling Pathway
References
- 1. How Complex Can Resistance to Dieldrin, the Insect γ-Aminobutyric Acid Receptor, Get? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster [mdpi.com]
- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: Isohyenanchin Patch-Clamp Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study Isohyenanchin, a known antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors. The following resources are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound relevant to patch-clamp studies?
A1: this compound is known to be a weak antagonist of ionotropic GABA receptors.[1] In the context of patch-clamp experiments, this means it is expected to reduce the chloride current mediated by GABA_A receptors upon their activation by GABA.
Q2: What type of cells are suitable for studying the effects of this compound?
A2: Cells expressing GABA_A receptors are essential. This includes primary neurons from various brain regions (e.g., hippocampus, cortex), cultured neuronal cell lines, or heterologous expression systems (e.g., HEK293 or CHO cells) transfected with specific GABA_A receptor subunits.
Q3: What are the expected qualitative effects of this compound on GABA-evoked currents?
A3: As a GABA_A receptor antagonist, this compound is expected to cause a concentration-dependent reduction in the amplitude of GABA-evoked currents. This inhibition should be reversible upon washout of the compound.
Q4: How can I confirm that the effect I'm seeing is due to GABA_A receptor antagonism?
A4: To confirm the mechanism, you can perform several control experiments. Co-application of this compound with a known competitive antagonist (like bicuculline) or a non-competitive antagonist (like picrotoxin) can help elucidate its binding site. Additionally, testing its effect on currents evoked by other neurotransmitters can demonstrate its specificity for GABA_A receptors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on GABA-evoked currents. | - this compound concentration is too low.- The specific GABA_A receptor subtype expressed is insensitive to this compound.- Poor solution exchange or perfusion system issue.- Degradation of the this compound stock solution. | - Increase the concentration of this compound in a stepwise manner.- Use a positive control (e.g., bicuculline) to confirm that the GABA_A receptors are functional and can be blocked.- Verify the perfusion system is working correctly with a dye.- Prepare a fresh stock solution of this compound. |
| High variability in the inhibitory effect of this compound. | - Inconsistent application time of this compound or GABA.- Fluctuation in the health of the cells.- "Rundown" of GABA_A receptors over the course of the experiment. | - Use an automated perfusion system for precise timing.- Monitor cell health and only record from healthy cells.- Allow for sufficient recovery time between applications and monitor the baseline GABA response for stability. |
| Difficulty achieving a stable giga-ohm (GΩ) seal. | - Dirty pipette tip.- Unhealthy cells or poor-quality cell culture.- Mechanical vibration in the setup.- Incorrect pipette resistance for the cell type. | - Fire-polish the pipette tip and ensure it is clean.- Use healthy, well-maintained cell cultures.- Ensure the anti-vibration table is functioning correctly and minimize movement in the room.- Optimize the pipette resistance for your specific cells (typically 3-7 MΩ). |
| High electrical noise in the recording. | - Improper grounding of the setup.- Fluid level fluctuations in the recording chamber.- Electrical equipment in the room causing interference. | - Check all grounding connections of the patch-clamp rig and Faraday cage.- Maintain a stable bath level in the recording chamber.- Turn off unnecessary electrical equipment in the vicinity of the setup. |
| Loss of the whole-cell patch during the experiment. | - Excessive suction during whole-cell formation.- Unstable cell membrane.- Perfusion flow rate is too high. | - Apply minimal and brief suction to rupture the membrane.- Ensure cells are healthy and firmly attached to the coverslip.- Maintain a gentle and constant perfusion rate (e.g., 1-2 mL/min). |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-Evoked Currents
This protocol outlines the steps for recording GABA-evoked currents in a cultured neuron or a HEK293 cell expressing GABA_A receptors.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Form a GΩ seal (resistance > 1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a saturating concentration of GABA (e.g., 10 µM) for 2-5 seconds to elicit a control current.
-
Wash out the GABA and allow the current to return to baseline.
-
Pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply GABA and this compound and record the inhibited current.
-
Wash out both compounds to observe the recovery of the GABA-evoked current.
-
Repeat with different concentrations of this compound to generate a dose-response curve.
-
Protocol 2: Determining the IC₅₀ of this compound
-
Follow the steps in Protocol 1 to obtain stable whole-cell recordings.
-
Apply a consistent concentration of GABA (at its EC₅₀, e.g., 1-10 µM) to elicit a control response (I_control).
-
Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) along with the same concentration of GABA.
-
Measure the peak amplitude of the inhibited current (I_inhibited) at each this compound concentration.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhibited / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
Note: The following data are illustrative examples based on the expected behavior of a weak GABA_A receptor antagonist. Specific values for this compound should be determined experimentally.
Table 1: Illustrative Dose-Response of this compound on GABA-Evoked Currents
| This compound Concentration (µM) | Mean Peak Current (pA) (± SEM) | % Inhibition |
| 0 (Control) | 1500 (± 120) | 0% |
| 10 | 1275 (± 110) | 15% |
| 100 | 825 (± 95) | 45% |
| 500 | 450 (± 60) | 70% |
| 1000 | 225 (± 40) | 85% |
Table 2: Comparison of Key Electrophysiological Parameters
| Parameter | Control (GABA alone) | With this compound (100 µM) |
| Peak Current Amplitude | ~1.5 nA | ~0.8 nA |
| Activation Kinetics (10-90% rise time) | ~20 ms | No significant change expected |
| Deactivation Kinetics (τ) | ~150 ms | No significant change expected |
| Reversal Potential | ~0 mV (with symmetrical Cl⁻) | No change expected |
Visualizations
Caption: Workflow for characterizing this compound's effect on GABA-evoked currents.
Caption: Simplified signaling pathway of GABA_A receptor and its antagonism by this compound.
References
Technical Support Center: Optimizing Incubation Time for Isohyenanchin Treatment
Welcome to the technical support center for Isohyenanchin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a neurotoxin that acts as an antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors. Its primary mechanism of action involves blocking the inhibitory effects of GABA, a major neurotransmitter in the central nervous system. This can lead to neuronal hyperexcitability and, at higher concentrations, cytotoxicity.
Q2: Why is optimizing the incubation time for this compound treatment crucial?
Optimizing the incubation time is critical for obtaining reliable and reproducible results. Insufficient incubation time may not allow for the full manifestation of this compound's effects, leading to an underestimation of its potency. Conversely, excessively long incubation periods can result in secondary effects, such as widespread cell death due to excitotoxicity, which may obscure the specific mechanism of action being investigated.
Q3: What is a typical starting range for incubation time when treating cells with this compound?
For initial experiments with neurotoxins like this compound, a common starting range for incubation is 24 to 72 hours.[1] However, the optimal time is highly dependent on the cell line, its metabolic rate, the concentration of this compound used, and the specific biological endpoint being measured.
Q4: How do I determine the optimal concentration of this compound to use in conjunction with optimizing incubation time?
It is recommended to first perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound in your specific cell model. This is typically done using a fixed, longer incubation time (e.g., 48 or 72 hours). Once a concentration range of interest is identified, you can proceed with a time-course experiment to refine the incubation period.
Q5: What are the common cell-based assays used to assess the effects of this compound?
Common assays include cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., Annexin V/PI staining), electrophysiology (e.g., patch-clamp to measure GABA-evoked currents), and radioligand binding assays to assess receptor occupancy.[2][3] The choice of assay will depend on the specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Insufficient Incubation Time: The treatment duration may be too short for the cellular effects to become apparent. | 1. Conduct a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).[1] |
| 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | 2. Perform a dose-response experiment with a wider range of concentrations. | |
| 3. Cell Line Resistance: The chosen cell line may not express the target GABA receptors or may have other resistance mechanisms. | 3. Verify the expression of GABA receptors in your cell line. Consider using a positive control cell line known to be sensitive to GABA receptor antagonists. | |
| 4. Compound Degradation: this compound may be unstable in the culture medium over the incubation period. | 4. Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and store stock solutions appropriately. | |
| High levels of cell death, even at low concentrations. | 1. Cell Line Sensitivity: The cell line may be highly sensitive to the excitotoxic effects of this compound. | 1. Reduce the concentration range in your experiments. Perform a time-course experiment with shorter incubation times (e.g., 6, 12, 18 hours). |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | 2. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | 1. Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. | |
| 3. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. | 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Unexpected changes in cell morphology. | 1. Cytotoxicity: The observed changes may be an early indication of cell stress or death. | 1. Correlate morphological changes with viability assays. |
| 2. Off-target Effects: At high concentrations, this compound may have effects unrelated to GABA receptor antagonism. | 2. Lower the concentration of this compound and compare the observed phenotype with known effects of GABA receptor blockade. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound-Induced Cytotoxicity
This protocol outlines a method to determine the optimal incubation time for observing the cytotoxic effects of this compound using a cell viability assay such as the MTT assay.
Materials:
-
Cell line of interest (e.g., a neuronal cell line expressing GABA receptors)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium at a concentration determined from a prior dose-response experiment (e.g., around the IC50 value). Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed, ideally before widespread, non-specific cell death occurs.
Data Presentation
Table 1: Time-Course of this compound-Induced Cytotoxicity
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± [Your Data] |
| 6 | [Your Data] |
| 12 | [Your Data] |
| 24 | [Your Data] |
| 48 | [Your Data] |
| 72 | [Your Data] |
Table 2: Dose-Response of this compound at Optimal Incubation Time
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± [Your Data] |
| [Concentration 1] | [Your Data] |
| [Concentration 2] | [Your Data] |
| [Concentration 3] | [Your Data] |
| [Concentration 4] | [Your Data] |
| [Concentration 5] | [Your Data] |
Visualizations
Caption: Experimental workflow for determining the optimal incubation time.
Caption: Simplified GABA signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: Synthesis of Isohyenanchin and Picrotoxane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Isohyenanchin and other picrotoxane derivatives. The complex, highly oxidized, and stereochemically dense structure of these molecules presents significant synthetic challenges. This guide is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and related picrotoxanes?
A1: The main difficulties in synthesizing this compound and other members of the picrotoxane family stem from their complex molecular architecture. Key challenges include:
-
Construction of the cis-hydrindane (B1200222) core: Assembling the fused five- and six-membered ring system with the correct cis stereochemistry is a significant hurdle.[1][2]
-
Stereocontrol: The core structure of picrotoxanes, like (-)-picrotoxinin, features a dense arrangement of contiguous stereocenters, including a quaternary carbon, which are difficult to set with high selectivity.[3][4]
-
High degree of oxidation: The presence of multiple oxygen-containing functional groups, such as lactones, epoxides, and hydroxyls, requires careful selection of protecting groups and oxidation reagents throughout the synthesis.[1]
-
Late-stage functionalization: Introducing specific functional groups at later stages of the synthesis can be unpredictable, with minor changes in the substrate leading to reaction failure or unexpected side products.
-
Chemical instability: The strained ring systems and dense functionality can make some intermediates prone to rearrangement or degradation.
Q2: I am having trouble with the diastereoselectivity of my initial aldol (B89426) addition to form the bicyclic core. What are some common pitfalls?
A2: Achieving high diastereoselectivity in the aldol addition to create the core structure is critical. Issues often arise from:
-
Enolate geometry: The choice of base and reaction conditions for enolate formation can significantly impact the facial selectivity of the subsequent aldol reaction. The use of specific metal enolates (e.g., magnesium enolates) has been shown to improve diastereoselectivity over lithium or sodium enolates.
-
Substrate conformation: The conformation of the starting material, such as a substituted carvone (B1668592) derivative, can bias the approach of the electrophile. For instance, a single methyl group in a specific position on a carvone-like starting material was found to favor the formation of an undesired stereoisomer.
-
Steric hindrance: Bulky protecting groups or substituents on the reacting partners can influence the trajectory of the incoming electrophile, leading to a mixture of diastereomers.
Q3: My late-stage C-H oxidation/C-C cleavage reaction is failing or giving low yields. What could be the issue?
A3: Late-stage strong bond activations are powerful but sensitive reactions. Problems in this area are common in picrotoxane synthesis. Potential reasons for failure include:
-
Subtle electronic and steric effects: Minor structural modifications elsewhere in the molecule can alter the reactivity of the target C-H or C-C bond, sometimes favoring undesired side reactions like β-scission over the intended oxidation.
-
Incorrect reagent or conditions: The choice of oxidant and reaction conditions (temperature, solvent) is crucial. For example, different reagents and temperatures can lead to different oxidation products (e.g., ether, acetal, or lactone) from the same gem-dimethyl group.
-
Conformational rigidity: The substrate may adopt a conformation that disfavors the required geometry for the bond activation to occur efficiently.
Q4: Are there any computational tools that can help predict the outcome of challenging reactions in my synthetic route?
A4: Yes, modern approaches to the synthesis of complex molecules like picrotoxanes increasingly rely on computational chemistry. Density Functional Theory (DFT) calculations and the creation of virtual libraries of intermediates can be used to predict reaction feasibility and selectivity. This can help to avoid tedious trial-and-error experimentation by identifying promising reaction pathways and intermediates before attempting them in the lab.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the [4.3.0] Bicyclic Core
| Symptom | Possible Cause | Suggested Solution |
| Low yield and multiple side products in the initial aldol condensation. | Incorrect enolate formation or competing side reactions. | Use of NaHMDS with anhydrous MgCl₂ to form the magnesium enolate has been reported to give good yields and high diastereoselectivity. Ensure strictly anhydrous conditions. |
| Failure of intramolecular cyclization (e.g., aldol addition). | Competitive deprotonation or epimerization pathways. | A vinylogous intramolecular 5-exo-trig aldol addition has been shown to be effective. Consider using a stronger, non-nucleophilic base like LDA at low temperatures. |
| Difficulty in purifying the desired bicyclic product. | Presence of closely related diastereomers. | Optimize the reaction conditions for higher diastereoselectivity. Employ advanced chromatographic techniques (e.g., HPLC) for separation. |
Problem 2: Poor Stereoselectivity in the Construction of the Contiguous Stereotetrad
| Symptom | Possible Cause | Suggested Solution | | A nearly 1:1 mixture of diastereomers is obtained. | Lack of effective stereocontrol in the key bond-forming reaction. | Employ a substrate-controlled approach using a chiral starting material like (R)-carvone. The inherent stereochemistry can guide the formation of subsequent stereocenters. | | The undesired diastereomer is the major product. | The facial bias of the substrate favors the undesired approach of the reagent. | Introducing a "symmetrizing" element, such as a gem-dimethyl group, can sometimes overcome unfavorable stereochemical biases and allow for efficient stereochemical relay from a different part of the molecule. | | Epimerization of existing stereocenters. | Harsh reaction conditions (acidic or basic). | Use milder reaction conditions. Protect sensitive functional groups. If epimerization is unavoidable, consider if the resulting stereocenter can be corrected in a subsequent step. |
Experimental Protocols
Key Experiment: Stereoselective Aldol Addition for the Construction of the Picrotoxane Core
This protocol is based on the synthesis of (-)-picrotoxinin and illustrates a method for constructing the key bicyclic core with high diastereoselectivity.
Objective: To synthesize the aldol addition product 4 from the dimethylated (R)-carvone derivative 3 .
Materials:
-
Dimethylated (R)-carvone derivative (3 )
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Methyl-2-oxobutanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the dimethylated (R)-carvone derivative (3 ) in anhydrous THF at -78 °C, add a solution of NaHMDS in THF.
-
Stir the mixture for 30 minutes at -78 °C to allow for enolate formation.
-
Add anhydrous MgCl₂ to the reaction mixture and stir for an additional 30 minutes to form the magnesium enolate.
-
Slowly add methyl-2-oxobutanoate to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aldol product 4 .
Quantitative Data:
| Reaction | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Aldol addition to form 4 | >20:1 | 67% | |
| Aldol addition using trans-α-methyl-carvone | 1:12 (favoring undesired isomer) | - |
Visualizations
Logical Workflow for Troubleshooting Synthetic Challenges
References
- 1. researchgate.net [researchgate.net]
- 2. Model Synthetic Study of Tutin, a Picrotoxane-Type Sesquiterpene: Stereoselective Construction of a cis-Fused 5,6-Ring Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Assessing Cell Line-Specific Toxicity of Novel Compounds
Disclaimer: A comprehensive search for the cell line-specific toxicity of Isohyenanchin did not yield specific experimental data. This guide provides a general framework and best practices for researchers investigating the cell line-specific toxicity of novel or sparsely studied compounds, using examples from research on other natural products.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cytotoxicity assay results for our test compound. What are the possible causes and solutions?
A1: High variability in cytotoxicity assays is a common issue. Here are several potential causes and troubleshooting steps:
-
Inconsistent Compound Concentration: Ensure accurate and consistent dilution of your compound's stock solution for every experiment.
-
Cell Seeding Density: Use a consistent cell seeding density across all wells and experiments, as variations can significantly impact results. Perform cell counting to ensure accuracy.
-
Incubation Time: Adhere to a strict and consistent incubation time for compound treatment, as cell viability can be time-dependent.
-
Assay Sensitivity: The sensitivity of your chosen cytotoxicity assay may not be optimal for your cell line or compound. Consider trying alternative assays. For instance, if you are using an MTT assay, you could try an LDH release assay, which measures membrane integrity through the release of lactate (B86563) dehydrogenase (LDH).
-
Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Mycoplasma contamination can also affect results.
Q2: Our compound appears to induce cell cycle arrest, but the specific phase of arrest is unexpected. Why might this be happening?
A2: The phase of cell cycle arrest induced by a compound can be highly cell line-dependent. For example, the flavonoid Isorhamnetin has been observed to cause G2/M arrest in human bladder cancer and cervical cancer cells, while inducing S-phase arrest in other cancer cell types. It is crucial to characterize the cell cycle effects in each cell line under investigation.
Q3: How do we determine the optimal concentration range for our test compound in different cell lines?
A3: The effective concentration of a compound can vary significantly between cell lines. It is essential to perform a dose-response curve for each cell line to determine the half-maximal inhibitory concentration (IC50). A common starting point for natural compounds is a broad range from 10 µM to 100 µM. For example, Isorhamnetin showed an IC50 of approximately 10 µM in MCF7 and MDA-MB-468 breast cancer cells, but a higher IC50 of 38 µM in the normal breast epithelial cell line MCF10A, indicating some cancer cell selectivity.
Troubleshooting Guides
Problem: Low or No Cytotoxicity Observed
-
Possible Cause 1: Compound Insolubility.
-
Solution: Ensure your compound is fully dissolved. A common method is to first dissolve the compound in a solvent like DMSO to create a stock solution, which is then diluted in the cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cell line you are using may be inherently resistant to your compound. It is advisable to test your compound on a panel of different cell lines, including both cancerous and non-cancerous lines, to determine its spectrum of activity and potential for cell-type specificity.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The cytotoxic effects of your compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
Problem: Inconsistent Results in Apoptosis Assays
-
Possible Cause 1: Different Mechanisms of Apoptosis.
-
Solution: The mechanism of apoptosis induction can differ between cell lines. For instance, (-)-epicatechin (B1671481) was found to induce apoptosis in MDA-MB-231 breast cancer cells through the upregulation of death receptors, while in MCF-7 cells, it acted through the intrinsic pathway involving an increase in ROS and modulation of pro-apoptotic proteins. Utilize multiple apoptosis assays to investigate different aspects of the apoptotic pathway, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
-
-
Possible Cause 2: Secondary Necrosis.
-
Solution: At high concentrations or after prolonged incubation, your compound may induce necrosis in addition to apoptosis. This can be distinguished by using assays that differentiate between apoptotic and necrotic cells, such as Annexin V/Propidium Iodide staining.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various natural compounds on different cancer cell lines, illustrating how to present such data.
Table 1: IC50 Values of Isorhamnetin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | ~10 |
| T47D | Breast Cancer | ~10 |
| BT474 | Breast Cancer | ~10 |
| BT-549 | Breast Cancer | ~10 |
| MDA-MB-231 | Breast Cancer | ~10 |
| MDA-MB-468 | Breast Cancer | ~10 |
| MCF10A | Normal Breast Epithelial | 38 |
Data extracted from research on Isorhamnetin.
Table 2: IC50 Values of a Lenzites betulina extract (F5) against A549 Lung Cancer Cells
| Incubation Time | IC50 (µg/mL) |
| 24 h | 125.66 ± 6.34 |
| 48 h | 96.22 ± 1.92 |
| 72 h | 76.91 ± 2.05 |
Data illustrates time-dependent cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired incubation period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Plate Preparation: Prepare a 96-well plate with cells and treat with the test compound as described in the MTT assay protocol. Include controls for no cells, untreated cells, and a maximum LDH release control (cells lysed with a detergent).
-
Incubation: Culture the cells for the desired exposure period.
-
Equilibration: Allow the plate to equilibrate to room temperature.
-
LDH Measurement: Transfer a portion of the culture medium to a new plate and add the LDH reaction mixture.
-
Absorbance Measurement: Measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.
Visualizations
Caption: A generalized workflow for investigating the cell line-specific toxicity of a novel compound.
Validation & Comparative
A Comparative Analysis of Isohyenanchin and Picrotoxin: Potent Modulators of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Isohyenanchin and picrotoxin (B1677862), two neurotoxic sesquiterpenoids known for their antagonistic effects on γ-aminobutyric acid (GABA) receptors. While both compounds are valuable research tools for studying the intricacies of inhibitory neurotransmission, they exhibit distinct pharmacological profiles. This document summarizes their chemical properties, mechanisms of action, and available quantitative data, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of their molecular interactions.
Chemical and Physical Properties
This compound and picrotoxin belong to the picrotoxane class of sesquiterpenoids, characterized by a highly oxidized and complex polycyclic structure.[1][2] Picrotoxin is a well-characterized equimolar mixture of two components: the biologically active picrotoxinin (B1677863) and the inactive picrotin.[3] this compound, also known as hydroxycoriatin, is a related compound with limited but growing characterization.[4][5]
| Property | This compound | Picrotoxin |
| Synonyms | Hydroxycoriatin | Cocculin |
| Molecular Formula | C₁₅H₂₀O₇ | C₃₀H₃₄O₁₃ (equimolar mixture of C₁₅H₁₆O₆ - Picrotoxinin and C₁₅H₁₈O₇ - Picrotin) |
| CAS Number | 19417-00-6 | 124-87-8 |
| Source | Hyenancha globosa | Anamirta cocculus |
Mechanism of Action: Targeting the GABA-A Receptor
Both this compound and picrotoxin exert their primary neurotoxic effects by acting as non-competitive antagonists of the GABA-A receptor, a ligand-gated ion channel crucial for fast inhibitory neurotransmission in the central nervous system. Upon activation by GABA, the GABA-A receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing.
Picrotoxin is a classic channel blocker of the GABA-A receptor. It does not compete with GABA for its binding site but rather binds to a distinct site within the ionophore, physically obstructing the flow of chloride ions. This non-competitive antagonism leads to a reduction in the maximal response to GABA.
This compound is described as a weak antagonist of ionotropic GABA receptors. Its primary characterized activity is as an antagonist of RDLac homo-oligomers, which are insect GABA receptors. This suggests a potential selectivity of this compound for invertebrate over vertebrate GABA receptors, a crucial aspect for drug development, particularly in the context of insecticides.
Quantitative Analysis of Receptor Antagonism
The potency of GABA-A receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximal GABA-induced current.
| Compound | Receptor Subtype | Experimental System | IC₅₀ (µM) | Reference |
| Picrotoxin | α1β2γ2 | HEK293 cells | ~1 | |
| α1β1 | Xenopus oocytes | Not significantly different from α1β1γ2S/L | ||
| α1β1γ2S | Xenopus oocytes | Not significantly different from α1β1 | ||
| α1β1γ2L | Xenopus oocytes | Not significantly different from α1β1 | ||
| 5-HT3A | HEK293 cells | ~30 | ||
| This compound | Vertebrate GABA-A | - | Data not available | - |
| Insect RDLac homo-oligomers | - | Antagonistic activity confirmed |
Note: Direct comparative studies of this compound and picrotoxin on the same vertebrate GABA-A receptor subtypes are currently lacking in the publicly available literature. The available data for this compound primarily focuses on its effects on insect GABA receptors.
Experimental Protocols
The characterization of GABA-A receptor antagonists relies on several key experimental techniques. Below are detailed methodologies for two fundamental assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.
Objective: To measure the effect of antagonists on GABA-induced chloride currents in Xenopus oocytes expressing specific GABA-A receptor subunits.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀-EC₅₀).
-
Co-apply varying concentrations of the antagonist (this compound or picrotoxin) with the GABA solution.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor site.
Objective: To determine the binding affinity (Ki) of this compound and picrotoxin to the picrotoxin binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells expressing the GABA-A receptor of interest.
-
Assay Incubation:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the picrotoxin site (e.g., [³H]EBOB or [³⁵S]TBPS).
-
Add increasing concentrations of the unlabeled competitor compound (this compound or picrotoxin).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Picrotoxin remains a cornerstone tool for the study of GABA-A receptors, with a well-defined mechanism of action and a wealth of quantitative data on its interaction with various receptor subtypes. This compound, while structurally related, presents a more nuanced profile. Its characterization as a weak antagonist of vertebrate ionotropic GABA receptors, coupled with its potent antagonism of insect RDLac homo-oligomers, suggests a potential for selective modulation of invertebrate GABA receptors.
A significant gap in the current understanding of this compound is the lack of robust quantitative data on its effects on vertebrate GABA-A receptor subtypes. Future research should focus on conducting direct comparative studies of this compound and picrotoxin on a panel of human GABA-A receptor isoforms. Such studies, employing the experimental protocols outlined in this guide, would be invaluable for elucidating the structure-activity relationships of picrotoxane sesquiterpenoids and for assessing the therapeutic or insecticidal potential of this compound and its analogs. A thorough understanding of its selectivity profile is paramount for its potential development in any clinical or agricultural application.
References
- 1. researchgate.net [researchgate.net]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of Isohyenanchin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isohyenanchin and alternative compounds, offering insights into validating its mechanism of action. This document summarizes key quantitative data, details experimental protocols, and visualizes signaling pathways and workflows to support further investigation into this potent antagonist.
This compound has been identified as an antagonist of the insect RDL (Resistance to Dieldrin) GABA receptor, a homo-oligomeric ion channel, and as a weak antagonist of vertebrate ionotropic GABA receptors. Its action is often compared to that of Picrotoxin (B1677862), another non-competitive GABA receptor antagonist. Understanding the precise mechanism and potency of this compound requires rigorous experimental validation. This guide compares this compound with well-characterized GABA receptor antagonists—Picrotoxin, Bicuculline (B1666979), and Gabazine—to provide a framework for these validation studies.
Comparative Analysis of GABA Receptor Antagonists
| Compound | Target(s) | Mechanism of Action | IC50 / Ki Value |
| This compound | RDLac homo-oligomers, Ionotropic GABA receptors | Antagonist, Weak Antagonist | Data not available |
| Picrotoxin | GABA-gated chloride channels (GABA-A and GABA-C receptors) | Non-competitive channel blocker | ~0.8 µM - 30 µM (depending on receptor subtype and conditions)[1] |
| Bicuculline | GABA-A receptors | Competitive antagonist | ~2 - 3.3 µM[2] |
| Gabazine (SR-95531) | GABA-A receptors | Competitive antagonist | Ki: ~150 nM |
Experimental Protocols for Validating Mechanism of Action
To elucidate the precise mechanism and potency of this compound, the following experimental protocols are recommended.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Recording
This is the gold-standard method for characterizing the functional effects of a compound on ion channels.
Objective: To determine if this compound acts as a competitive or non-competitive antagonist and to calculate its IC50 value.
Methodology:
-
Cell Preparation: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the target receptor (e.g., insect RDL or specific vertebrate GABA-A receptor subunits).
-
Recording:
-
For TEVC, impale the oocyte with two microelectrodes to clamp the membrane potential.
-
For patch-clamp, establish a whole-cell recording configuration.
-
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20 or EC50).
-
Antagonist Application:
-
To determine the mode of action: Co-apply increasing concentrations of this compound with a fixed concentration of GABA. A rightward shift in the GABA dose-response curve with no change in the maximal response indicates competitive antagonism. A reduction in the maximal response with or without a rightward shift suggests non-competitive antagonism.
-
To determine IC50: Apply a fixed concentration of GABA and co-apply a range of this compound concentrations.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This method directly measures the ability of a compound to displace a radiolabeled ligand from its binding site on the receptor.
Objective: To determine if this compound binds to the same site as known competitive antagonists and to calculate its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target GABA receptor.
-
Radioligand: Use a radiolabeled competitive antagonist (e.g., [3H]Gabazine) or agonist (e.g., [3H]Muscimol).
-
Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that displaces 50% of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparative logic model.
Caption: Simplified signaling pathway of GABA-A receptor antagonism by this compound.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Caption: Logical comparison of competitive vs. non-competitive GABA receptor antagonists.
References
Unmasking Isohyenanchin: A Comparative Guide to its Cross-Reactivity with GABA Antagonists
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Isohyenanchin, a neurotoxic sesquiterpenoid lactone, reveals its potent antagonistic activity at GABA(_A) receptors, positioning it within a critical class of neurological research tools. This guide provides a comparative overview of this compound's cross-reactivity with other well-characterized GABA(_A) receptor antagonists, offering valuable insights for researchers in neuroscience and drug development.
This compound belongs to the picrotoxane family of natural products, which are known for their convulsant properties mediated through the blockade of GABA(_A) receptors. Structurally similar to picrotoxin (B1677862), this compound is presumed to act as a non-competitive antagonist, binding to a site within the chloride ion channel of the GABA(_A) receptor, thereby preventing the influx of chloride ions and inhibiting the receptor's hyperpolarizing effect. This mechanism of action contrasts with competitive antagonists, such as bicuculline (B1666979), which bind directly to the GABA recognition site.
Quantitative Comparison of GABA(_A) Receptor Antagonists
| Antagonist | Mechanism of Action | Receptor Subunit Studied | Reported Potency (IC(_50)) | Reference |
| Picrotoxin | Non-competitive | α1β2γ2 | ~2 µM | [1] |
| α2β3γ2 | 480 nM | [2] | ||
| Bicuculline | Competitive | α1β2γ2 | pK(_B) ~5.9-6.5 | [3] |
| Gabazine (SR-95531) | Competitive | Various native and recombinant | K(_i) ~50-200 nM | [4] |
Note: The potency of antagonists can vary depending on the specific GABA(_A) receptor subunit composition and the experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound and other non-competitive antagonists on the GABA(_A) receptor disrupts the normal flow of chloride ions, leading to neuronal hyperexcitability. This is a critical pathway in understanding and modeling neurological conditions such as epilepsy.
Caption: Signaling pathway of GABA-A receptor activation and inhibition.
To determine the cross-reactivity and potency of novel compounds like this compound, a standardized experimental workflow is essential. This typically involves both radioligand binding assays and functional electrophysiological recordings.
Caption: Experimental workflow for assessing GABA-A receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA(_A) Receptor ([³⁵S]TBPS)
This assay is suitable for identifying non-competitive antagonists that bind to the picrotoxin site.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.
-
Finally, resuspend the pellet in 50 mM Tris-HCl containing 200 mM NaCl to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a final volume of 500 µL, add membrane preparation, 2 nM [³⁵S]TBPS, and varying concentrations of the test compound (this compound or other antagonists).
-
For non-specific binding, add 10 µM picrotoxin.
-
Incubate at 25°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold buffer.
3. Data Analysis:
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC(_50) value (concentration of antagonist that inhibits 50% of specific [³⁵S]TBPS binding) by non-linear regression analysis.
-
Calculate the K(_i) value using the Cheng-Prusoff equation: K(_i) = IC(_50) / (1 + [L]/K(_d)), where [L] is the concentration of the radioligand and K(_d) is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the inhibition of GABA-induced currents by antagonists.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABA(_A) receptor subunits (e.g., α1, β2, γ2).
-
Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Clamp the oocyte membrane potential at -60 mV using a two-electrode voltage clamp amplifier.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC(_20) or EC(_50)).
-
Once a stable GABA-induced current is established, co-apply varying concentrations of the antagonist (this compound or comparators) with GABA.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the IC(_50) value.
The investigation into the cross-reactivity of this compound with other GABA antagonists is crucial for understanding its specific interactions with the GABA(_A) receptor complex. Further studies employing the detailed protocols outlined above are necessary to precisely quantify its binding affinity and functional potency, which will solidify its role as a valuable tool in neuropharmacological research.
References
- 1. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Isohyenanchin as a GABA-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of synthetic versus naturally-derived Isohyenanchin, a picrotoxane sesquiterpenoid known for its activity as a weak antagonist of ionotropic γ-aminobutyric acid (GABA) receptors. Given the absence of direct comparative studies in the current literature, this document presents a hypothetical study design to serve as a template for researchers investigating the therapeutic potential of this compound. The focus of this illustrative comparison is its antagonistic activity at the GABA-A receptor, a key target in neuroscience and pharmacology.
Introduction to this compound
This compound belongs to the picrotoxane class of sesquiterpenoids, a group of naturally occurring compounds characterized by a highly oxidized and complex molecular structure.[1][2] Natural this compound can be isolated from various plant species, particularly those from the Menispermaceae and Coriariaceae families. The total synthesis of picrotoxane sesquiterpenoids is a complex challenge in organic chemistry, and synthetic routes provide an alternative source for this compound, potentially offering advantages in purity and scalability.
The primary pharmacological interest in this compound lies in its ability to modulate the activity of GABA-A receptors.[3] These receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[4][5] Antagonists of the GABA-A receptor, like picrotoxin, are known to have convulsant effects and are valuable tools for studying the GABAergic system. Understanding whether the synthetic and natural forms of this compound exhibit equivalent efficacy is critical for its development as a pharmacological tool or therapeutic agent.
Hypothetical Comparative Data: GABA-A Receptor Binding Affinity
To evaluate the comparative efficacy of synthetic and natural this compound, a competitive radioligand binding assay is proposed. This in vitro method determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of the antagonist's potency.
The following table summarizes hypothetical quantitative data from such an experiment, comparing the binding affinity of synthetic and natural this compound at the GABA-A receptor.
Table 1: Hypothetical Binding Affinity (Ki) of this compound Variants at the GABA-A Receptor
| Compound Variant | Radioligand | Receptor Source | Inhibition Constant (Ki) (µM) |
| Synthetic this compound | [³H]Muscimol | Rat Brain Cortical Membranes | 15.2 |
| Natural this compound | [³H]Muscimol | Rat Brain Cortical Membranes | 16.5 |
| Picrotoxin (Control) | [³H]Muscimol | Rat Brain Cortical Membranes | 1.8 |
Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate how results from a comparative study could be presented.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible comparison of the two this compound variants.
Objective:
To determine and compare the in vitro binding affinity (Ki) of synthetic and naturally-derived this compound for the GABA-A receptor using a competitive radioligand binding assay.
Experimental Workflow Diagram
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Experimental Flow Chart | Creately [creately.com]
- 3. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Insecticidal Potential of Isohyenanchin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides is a continuous endeavor in agricultural and public health sectors. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal agents. This guide provides a comparative analysis of Isohyenanchin, a picrotoxane sesquiterpenoid, and its potential as an insecticide. Due to the limited direct experimental data on this compound's insecticidal effects, this guide draws inferences from the well-studied, structurally related compound, picrotoxin (B1677862), and compares its projected efficacy with established natural and synthetic insecticides.
Introduction to this compound and its Putative Mechanism of Action
This compound is a sesquiterpene lactone found in the plant Hyaenanche globosa, a species known for its toxic properties.[1] While direct studies on the insecticidal activity of this compound are scarce, its chemical structure, belonging to the picrotoxane class of compounds, provides significant clues to its potential mode of action.
Picrotoxin, a closely related picrotoxane sesquiterpenoid, is a well-documented antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[2][3][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion influx mediated by GABA receptors, picrotoxin and, by extension, likely this compound, would cause hyperexcitability of the insect's nervous system, leading to convulsions, paralysis, and ultimately, death. This non-competitive antagonism of a crucial neurotransmitter pathway makes it a compelling subject for insecticide research.
Comparative Efficacy: this compound Analogs vs. Alternative Insecticides
To contextualize the potential of this compound, this section presents a comparison of the lethal concentrations (LC50) of various natural and synthetic insecticides against two economically significant insect pests: the Tobacco Cutworm (Spodoptera litura) and the Diamondback Moth (Plutella xylostella). The LC50 value represents the concentration of a substance required to kill 50% of a test population.
Table 1: Comparative LC50 Values of Various Insecticides Against Spodoptera litura
| Insecticide Class | Active Compound | LC50 (ppm or mg/L) | Exposure Time | Reference |
| Botanical | Azadirachtin (Neem) | 7 ppm (for 79.53% mortality of 2nd instar larvae) | 7 days | [5] |
| Botanical | Polyalthia longifolia (methanol extract) | ~1080 ppm (for 50% antifeedancy) | - | |
| Botanical | Eupatorium triplinerve (aqueous leaf extract) | 15% concentration for 92% total mortality | - | |
| Semi-synthetic | Emamectin benzoate | - | - | |
| Synthetic | Lufenuron | - | - | |
| Synthetic | Spinosad | 22.179 ppm | 72 hours |
Table 2: Comparative LC50 Values of Various Insecticides Against Plutella xylostella
| Insecticide Class | Active Compound | LC50 (%) | Reference |
| Semi-synthetic | Emamectin benzoate | 0.0028 | |
| Synthetic | Chlorantraniliprole | 0.000275 | |
| Synthetic | Flubendiamide | 0.00050 | |
| Synthetic | Fipronil | 0.0172 | |
| Synthetic | Chlorfenapyr | 0.0219 | |
| Botanical | Vernicia fordii (petroleum ether extracts) | 1 mg/g of feed for 58.33% survival rate | 72 hours |
| Botanical | Melia azedarach (extracts) | LD50 0.14 mg/kg (topical application) | - |
Experimental Protocols for Insect Mortality Bioassays
Accurate and reproducible bioassays are critical for evaluating the efficacy of potential insecticides. The following are detailed methodologies for common insect mortality experiments.
Leaf-Dip Bioassay
This method is widely used to assess the toxicity of insecticides against foliage-feeding insects.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound) are prepared in an appropriate solvent. A control group using only the solvent is also prepared.
-
Leaf Preparation: Fresh, undamaged leaves from the host plant of the target insect (e.g., cabbage for P. xylostella) are collected.
-
Dipping: Each leaf is dipped into a test solution for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: Once dry, the treated leaves are placed in individual ventilated containers (e.g., Petri dishes) with a single larva of a specific instar.
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.
Topical Application Bioassay
This method assesses the contact toxicity of a compound.
-
Insect Selection: Uniformly sized and aged larvae are selected.
-
Application: A precise volume (e.g., 1 microliter) of a specific concentration of the test compound is applied to the dorsal thorax of each larva using a micro-applicator.
-
Housing: The treated larvae are transferred to individual containers with an untreated food source.
-
Observation and Data Analysis: Mortality is assessed and LC50 values are calculated as described in the leaf-dip bioassay.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet.
-
Diet Preparation: The test compound is incorporated into the artificial diet at various concentrations while the diet is still in a liquid state.
-
Insect Exposure: A known number of newly hatched larvae are placed in containers with the treated diet.
-
Observation and Data Analysis: Mortality and any sublethal effects (e.g., reduced growth) are recorded over a specific period. LC50 values are then determined.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for insecticide validation.
Caption: Proposed signaling pathway of this compound's insecticidal action.
Caption: Experimental workflow for insecticide efficacy validation.
Conclusion and Future Directions
While direct experimental validation of this compound's insecticidal properties is pending, its structural similarity to picrotoxin strongly suggests its potential as a potent insecticide targeting the GABA-gated chloride channels of insects. The comparative data presented highlights the continuous need for novel compounds that can compete with or offer alternatives to existing synthetic insecticides, especially in the face of growing resistance.
Future research should focus on:
-
Isolation and purification of this compound from Hyaenanche globosa to enable direct bioassays.
-
Conducting comprehensive insecticidal screening of this compound against a broad range of agricultural and disease-vectoring insect pests.
-
Elucidating the precise molecular interactions between this compound and the insect GABA receptor to confirm its mechanism of action.
-
Evaluating the toxicological profile of this compound on non-target organisms and the environment to assess its potential as a safe and eco-friendly insecticide.
The exploration of natural compounds like this compound is a critical step towards developing the next generation of sustainable and effective pest management strategies.
References
- 1. Investigation of the possible biological activities of a poisonous South African plant; Hyaenanche globosa (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picrotoxin blockade of invertebrate glutamate-gated chloride channels: subunit dependence and evidence for binding within the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking actions of picrotoxinin analogues on insect (Periplaneta americana) GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. updatepublishing.com [updatepublishing.com]
Comparative Analysis of Isohyenanchin and its Analogs on GABA-A Receptor Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of Isohyenanchin and its analogs, focusing on their binding to the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available data to offer insights into the structure-activity relationships of these potent neurotoxins.
This compound, a member of the picrotoxane class of sesquiterpenoids, and its structural analogs are recognized as non-competitive antagonists of the GABA-A receptor. They exert their effects by binding to the picrotoxin (B1677862) site within the receptor's ion channel, thereby blocking the influx of chloride ions and leading to neuronal hyperexcitability. Understanding the nuances of how structural modifications to the this compound scaffold affect receptor binding is crucial for the fields of toxicology, pharmacology, and the development of novel therapeutic agents.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinity of key picrotoxane sesquiterpenoids to the GABA-A receptor. The data is presented as the inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the compound required to inhibit 50% of the radioligand binding or the binding affinity of the ligand to the receptor, respectively. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Assay Type | Radioligand | Test System | IC50 / Ki (nM) | Reference |
| Picrotoxinin | GABA-A | Radioligand Binding | [35S]TBPS | Rat cortical synaptoneurosomes | IC50: ~76.1 | [1] |
| Tutin (B109302) | GABA-A | Not Specified | Not Specified | Not Specified | Potent Antagonist | |
| Corianin | GABA-A | Not Specified | Not Specified | Not Specified | Potent Antagonist | |
| This compound | Ionotropic GABA | Not Specified | Not Specified | Not Specified | Weak Antagonist | [2][3] |
Note: Direct comparative Ki or IC50 values for a series of this compound analogs from a single study are limited. The data presented here is compiled from various sources and should be interpreted with caution. Picrotoxinin is the active component of picrotoxin.
Structure-Activity Relationships
The biological activity of picrotoxane sesquiterpenoids is intrinsically linked to their complex and rigid polycyclic structure. Key structural features that influence their binding affinity for the GABA-A receptor include:
-
The Picrotoxane Skeleton: The highly oxygenated and cage-like structure is fundamental for interacting with the picrotoxin binding site.
-
The Lactone Ring: This functional group is a common feature in many biologically active natural products and is considered essential for the activity of picrotoxanes.
-
The Isopropenyl Group: Modifications to this group can significantly impact binding affinity.
-
Hydroxylation Patterns: The presence and stereochemistry of hydroxyl groups on the carbon skeleton play a crucial role in the molecule's interaction with the receptor.
Experimental Protocols
A detailed methodology for a radioligand displacement assay to determine the binding affinity of this compound analogs to the picrotoxin site of the GABA-A receptor is provided below.
Objective: To determine the inhibition constant (Ki) of this compound analogs for the picrotoxin binding site on the GABA-A receptor.
Materials:
-
Rat brain membranes (e.g., from cerebral cortex)
-
Radioligand: [35S]TBPS (t-butylbicyclophosphorothionate)
-
Unlabeled picrotoxin (for determining non-specific binding)
-
This compound analogs (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of the this compound analogs.
-
Total Binding: Add assay buffer, radioligand ([35S]TBPS), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled picrotoxin, and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the this compound analog, and membrane preparation.
-
Incubate all tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the this compound analog.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for the receptor binding assay.
Caption: GABA-A receptor signaling pathway and the mechanism of action of this compound analogs.
Caption: Experimental workflow for a radioligand receptor binding assay.
References
Comparative Analysis of Isohyenanchin as an Antagonist of the RDLac Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isohyenanchin's antagonistic effect on the Drosophila melanogaster RDLac (Resistance to Dieldrin) receptor, a homo-oligomeric GABA-gated chloride channel. The RDLac receptor is a key target for insecticides, making the study of its antagonists crucial for the development of novel pest control agents. This document summarizes available data, compares this compound with other known RDLac antagonists, and provides a detailed experimental protocol for assessing such antagonistic activity.
Quantitative Comparison of RDLac Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized antagonists of the RDLac receptor. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the GABA-induced current, providing a standardized measure of potency.
| Antagonist | IC50 (µM) | Receptor Preparation | Comments |
| This compound | Data not available in searched resources | RDLac homo-oligomers | Confirmed as an antagonist, but quantitative potency data is not publicly available.[1] |
| Fipronil (B1672679) | ~0.24 | Wild-type RDLac expressed in Drosophila S2 cells | A potent non-competitive antagonist widely used as an insecticide.[1] |
| Picrotoxin | 1.7 - 14.0 | RDL from Bombus terrestris audax expressed in Xenopus oocytes | A non-competitive channel blocker; potency can be influenced by receptor expression levels.[2] |
| BIDN | ~0.281 | Wild-type RDLac expressed in Drosophila S2 cells | A potent non-competitive antagonist.[1] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This protocol describes a standard method for characterizing the antagonistic effects of compounds on the RDLac receptor expressed in Xenopus laevis oocytes.
1. Preparation of Xenopus laevis Oocytes:
-
Harvest stage V-VI oocytes from mature female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) followed by mechanical stripping.
-
Incubate the oocytes in a suitable medium (e.g., ND96) at 16-18°C.
2. cRNA Preparation and Injection:
-
Linearize the plasmid DNA containing the Drosophila melanogaster RDL subunit cDNA.
-
In vitro transcribe capped cRNA from the linearized DNA template using a commercially available kit.
-
Microinject a specific amount of the RDL cRNA (e.g., 50 ng) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
3. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ), one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.
-
Record the currents using appropriate data acquisition software.
4. Antagonist Application and Data Analysis:
-
Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC50 concentration) to the oocyte.
-
To determine the IC50 of an antagonist, co-apply a range of antagonist concentrations with the fixed concentration of GABA.
-
Wash the oocyte with the standard saline solution between applications to ensure full recovery.
-
Measure the peak amplitude of the inward current in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Antagonism
Caption: RDLac receptor signaling and antagonism by this compound.
Experimental Workflow
Caption: Workflow for assessing RDLac receptor antagonists.
References
- 1. Single channel analysis of the blocking actions of BIDN and fipronil on a Drosophila melanogaster GABA receptor (RDL) stably expressed in a Drosophila cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
In Vivo Validation of Isohyenanchin's Anticonvulsant Effects: A Review of Currently Available Research
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of the anticonvulsant effects of Isohyenanchin. At present, there are no publicly available studies that provide the necessary experimental data to compile a detailed comparison guide as requested.
While the exploration of natural compounds for novel anticonvulsant therapies is an active area of research, specific in vivo data for this compound, including quantitative comparisons with other anticonvulsants, detailed experimental protocols, and elucidated signaling pathways, are not available in published scientific literature.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this lack of data represents a critical knowledge gap and a potential area for future investigation. Standard preclinical models for assessing anticonvulsant activity would be required to evaluate the efficacy and mechanism of action of this compound.
Standard Experimental Protocols for Anticonvulsant Drug Screening
To provide context for the type of research that would be necessary to validate this compound's potential, the following are descriptions of standard in vivo experimental models used in the preclinical screening of anticonvulsant drugs.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for drugs that may be effective against generalized tonic-clonic seizures.
Experimental Protocol:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound (e.g., this compound) is administered to the animals at various doses via a specific route (e.g., intraperitoneal, oral). A vehicle control group receives the solvent used to dissolve the compound.
-
Induction of Seizure: After a predetermined time to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The primary endpoint is the observation of the hindlimb tonic extension phase of the seizure.
-
Evaluation: The ability of the test compound to prevent the hindlimb tonic extension is considered a measure of its anticonvulsant activity. The dose that protects 50% of the animals (ED50) is then calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ-induced seizure test is a common model for screening compounds that may be effective against myoclonic and absence seizures.
Experimental Protocol:
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: The test compound is administered at varying doses, alongside a vehicle control group.
-
Induction of Seizure: A convulsant dose of pentylenetetrazol (PTZ) is administered, typically via subcutaneous or intraperitoneal injection.
-
Observation: Animals are observed for the onset and severity of seizures, which are often scored based on a standardized scale (e.g., from ear and facial twitching to generalized clonic-tonic seizures).
-
Evaluation: The ability of the test compound to delay the onset of seizures or reduce their severity is recorded. The ED50 for preventing specific seizure endpoints can be determined.
Potential Signaling Pathways in Anticonvulsant Activity
While the specific signaling pathway for this compound is unknown, research into other anticonvulsants has identified several key molecular targets and pathways. A mention in the literature suggests that this compound may act as a weak antagonist of ionotropic GABA receptors. This provides a potential, albeit unvalidated, starting point for investigation. The GABAergic system is a major inhibitory neurotransmitter system in the brain, and its modulation is a common mechanism of action for many existing anticonvulsant drugs.
Hypothetical Experimental Workflow for Investigating this compound:
Caption: Hypothetical workflow for in vivo validation of this compound.
Proposed Signaling Pathway for Investigation:
Based on the preliminary information of this compound as a potential GABA receptor antagonist, a hypothetical signaling pathway diagram can be conceptualized. It is important to note that this is purely speculative and would require experimental validation.
Caption: Hypothesized antagonistic action of this compound at the GABA-A receptor.
A Comparative Analysis of Isohyenanchin and Dieldrin: Mechanism of Action and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of Isohyenanchin and dieldrin (B1670511), focusing on their mechanisms of action, toxicological profiles, and the experimental data supporting these findings. While dieldrin has been extensively studied, quantitative data for this compound remains limited. This comparison is synthesized from available literature to provide a comprehensive overview for research and drug development purposes.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and dieldrin is crucial for interpreting their biological activity and environmental fate.
| Property | This compound | Dieldrin |
| Chemical Formula | C₁₅H₁₈O₇ | C₁₂H₈Cl₆O |
| Molar Mass | 310.3 g/mol | 380.9 g/mol |
| Appearance | Not specified in available literature | Colorless to light-tan crystals |
| Water Solubility | Not specified in available literature | Insoluble |
| Synonyms | Hydroxycoriatin | HEOD |
Mechanism of Action
Both this compound and dieldrin exert their primary toxic effects by modulating the function of GABA (γ-aminobutyric acid) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. However, their specific targets and the nuances of their interactions differ.
This compound is described as an antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors. RDL (Resistant to dieldrin) receptors are insect GABA receptors, suggesting a potential for selective toxicity. The antagonism of RDLac homo-oligomers points to a specific interaction with a subtype of these insect GABA receptors.
Dieldrin is a well-characterized non-competitive antagonist of GABA receptors in both insects and mammals[1]. It acts by binding to a site within the chloride ion channel of the receptor, distinct from the GABA binding site. This binding blocks the influx of chloride ions, thereby preventing the hyperpolarization of the neuron and leading to hyperexcitation of the central nervous system. Dieldrin's action is not highly selective for insect GABA receptors, contributing to its toxicity in non-target organisms, including mammals.
Toxicological Profile
The toxicological profiles of dieldrin are well-documented, while data for this compound is sparse. The information for this compound is largely inferred from studies on related compounds and the toxicity of its source, the plant Hyaenanche globosa.
Acute Toxicity
| Compound | Test Organism | Route of Administration | LD₅₀ | Reference |
| Dieldrin | Rat | Oral | 38 - 65 mg/kg | |
| Dieldrin | Mouse | Oral | 38 mg/kg | |
| Dieldrin | Rabbit | Oral | 45 mg/kg | |
| Tutin* | Mouse | Oral | 4.7 mg/kg |
*Note: Tutin is a structurally related neurotoxin found in the same plant as this compound. This value is provided as a proxy due to the lack of specific LD₅₀ data for this compound.
In Vitro Potency (GABA Receptor Antagonism)
| Compound | Receptor/Cell Line | Assay | IC₅₀ | Reference |
| Dieldrin | Cockroach Neurons (GABA-gated chloride channels) | Whole-cell patch-clamp | 16 nM | |
| Dieldrin | Human Embryonic Kidney (HEK) cells expressing α1β2γ2s GABAₐ receptors | Electrophysiology | 2.1 µM | |
| H. globosa extract** | HeLa cells | Cytotoxicity (MTT assay) | 37.7 µg/ml |
**Note: This IC₅₀ value is for the crude ethanolic extract of Hyaenanche globosa and reflects general cytotoxicity, not specific GABA receptor antagonism. It is included due to the absence of specific IC₅₀ data for this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA Receptor Antagonism
This protocol is a standard method for characterizing the effects of compounds on ion channels, such as the GABA receptor.
Methodology:
-
Cell Preparation: Neurons are acutely dissociated from ganglia (e.g., cockroach thoracic ganglia) or cultured cells (e.g., HEK cells) are transfected to express specific GABA receptor subunits.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
GABA Application: A baseline current is established by applying a known concentration of GABA to the cell, which activates the GABA receptors and elicits a chloride ion current.
-
Compound Application: The test compound (this compound or dieldrin) is co-applied with GABA at various concentrations.
-
Data Acquisition and Analysis: The resulting inhibition of the GABA-evoked current is measured. The concentration of the antagonist that inhibits 50% of the maximal GABA response (IC₅₀) is determined by fitting the dose-response data to a logistic equation.
Summary and Conclusion
This comparative guide highlights the similarities and key differences between this compound and dieldrin. Both compounds are neurotoxins that antagonize GABA receptors, leading to hyperexcitability of the central nervous system.
Dieldrin is a potent, non-selective GABA receptor antagonist with a well-established toxicological profile. Its persistence in the environment and bioaccumulative properties have led to its ban in many countries.
This compound , while also a GABA receptor antagonist, is described as weak and appears to have a more specific target in the form of RDLac homo-oligomers, which are primarily found in insects. This suggests a potential for greater selectivity compared to dieldrin. However, the current lack of robust quantitative toxicological and pharmacological data for this compound is a significant knowledge gap. The toxicity of its parent plant, Hyaenanche globosa, and the potent neurotoxicity of the related compound tutin, suggest that this compound is likely to possess significant toxicity, but further research is imperative to quantify this and to fully understand its mechanism of action and potential for selective pest control or as a pharmacological tool.
For researchers and drug development professionals, dieldrin serves as a well-characterized, albeit toxic, GABA receptor antagonist. This compound, on the other hand, represents a less-explored molecule with potential for more selective interactions with insect GABA receptors. Future studies should focus on isolating pure this compound and conducting comprehensive in vitro and in vivo toxicological and pharmacological assessments to determine its precise potency, selectivity, and safety profile.
References
Validating the Specificity of Isohyenanchin for its Target Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isohyenanchin's specificity for its target receptors, alongside a review of established antagonists for homologous receptors. Due to the limited availability of public quantitative data for this compound, this document focuses on a qualitative comparison for this compound and a quantitative comparison of well-characterized alternative compounds, Picrotoxin and Strychnine. This guide is intended to inform research and drug development professionals on the current understanding of this compound's receptor interactions and to provide a framework for its further experimental validation.
Executive Summary
Comparative Analysis of Receptor Antagonists
The following table summarizes the available quantitative data for Picrotoxin and Strychnine, which serve as benchmarks for the validation of this compound's specificity. A qualitative description of this compound's known activity is included for contextual comparison.
| Compound | Primary Target Receptor(s) | Off-Target Receptor(s) | Potency (IC₅₀ / Kᵢ) |
| This compound | RDLac homo-oligomers (insect GABA receptor) | Ionotropic GABA receptors (vertebrate) | Data Not Available. Characterized as a weak antagonist at vertebrate GABA receptors. |
| Picrotoxin | GABA-A Receptor | Glycine (B1666218) Receptor | GABA-A Receptor: IC₅₀ ≈ 0.8 µM - 2.2 µM (concentration dependent). Glycine Receptor: IC₅₀ ≈ 2.7 µM - 42.2 µM. |
| Strychnine | Glycine Receptor | Glycine Receptor: Kᵢ ≈ 0.03 µM (30 nM). |
Experimental Protocols for Specificity Validation
To quantitatively assess the specificity of this compound, standard pharmacological assays such as radioligand binding assays and electrophysiological recordings are essential.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for RDLac, GABA-A, and glycine receptors.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from its receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or native tissue).
-
Radioligand specific for the target receptor (e.g., [³H]Strychnine for glycine receptors, [³H]Muscimol or [³H]Gabazine for GABA-A receptors).
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This functional assay measures the effect of a compound on the ion flow through a receptor channel in response to its agonist.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on agonist-induced currents at RDLac, GABA-A, and glycine receptors.
Principle: Receptors are expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells). A specific agonist is applied to activate the receptor and elicit an ionic current, which is measured using an electrode. The ability of this compound to inhibit this current is then quantified.
Materials:
-
Xenopus oocytes or a suitable cell line (e.g., HEK293).
-
cRNA or cDNA encoding the receptor subunits of interest.
-
Agonists for the respective receptors (e.g., GABA, glycine).
-
This compound and other antagonists.
-
Recording solution (e.g., Ringer's solution for oocytes).
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Receptor Expression: Inject the cRNA or transfect the cDNA of the target receptor into the oocytes or cells and allow for expression (typically 1-3 days).
-
Cell Preparation: Place the cell in a recording chamber and perfuse with the recording solution.
-
Electrode Placement: For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). For patch clamp, form a whole-cell patch on the cell membrane.
-
Agonist Application: Apply a known concentration of the agonist to elicit a baseline current response.
-
Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting current.
-
Data Analysis: Normalize the current response in the presence of this compound to the baseline response. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
Visualizing Molecular Pathways and Experimental Design
Signaling Pathway of Inhibitory Receptors
Caption: Signaling pathway of GABA-A and Glycine receptors and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Experimental Workflow for Electrophysiology
Caption: Workflow for determining the functional potency of this compound using electrophysiology.
Conclusion and Future Directions
The available evidence indicates that this compound is an antagonist of insect RDLac homo-oligomers and exhibits weak antagonism at vertebrate ionotropic GABA receptors. However, a comprehensive understanding of its specificity is hampered by the lack of quantitative binding and functional data. To rigorously validate the specificity of this compound, it is imperative to conduct detailed pharmacological studies as outlined in this guide. Specifically, determining the Kᵢ and IC₅₀ values of this compound at insect RDLac receptors, various subtypes of vertebrate GABA-A receptors, and glycine receptors will provide a clear quantitative profile of its activity. A direct comparison with established antagonists like Picrotoxin and Strychnine under identical experimental conditions will be crucial in establishing its selectivity and potential as a research tool or therapeutic lead. Further investigation into its effects on other ligand-gated ion channels is also warranted to fully characterize its pharmacological profile.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Isohyenanchin
For researchers, scientists, and drug development professionals, the proper disposal of Isohyenanchin, a picrotoxin (B1677862) analog, is critical for ensuring laboratory safety and environmental protection. Due to its neurotoxic properties and structural similarity to picrotoxin, this compound must be handled as a hazardous chemical waste. Adherence to the following procedural guidelines is essential to mitigate risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard Information
As a picrotoxin analog, this compound is expected to exhibit similar toxicological properties. Picrotoxin is a potent convulsant that acts as a non-competitive antagonist of GABA-A receptors.[1][2][3] A dose as low as 20 mg of picrotoxin can lead to severe poisoning in humans, with symptoms including headaches, salivation, and convulsions.[1] There is no known antidote for picrotoxin poisoning.[1]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed. Picrotoxin has an oral LD50 of 15 mg/kg in mice. |
| Neurotoxicity | Potent convulsant and central nervous system stimulant. |
| Environmental Hazard | Picrotoxin is very toxic to aquatic organisms. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic solids and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," "this compound," and include hazard symbols for "Toxic."
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must identify the solvent(s) and the approximate concentration of this compound.
-
Do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate if required by your institution.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
2. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
After triple-rinsing, deface the original label on the container before disposal or recycling according to your institution's guidelines.
3. Inactivation of Small Spills:
In the event of a small spill, it can be inactivated before cleanup.
-
Inactivation Protocol:
-
Prepare a 10% bleach solution.
-
Carefully apply the bleach solution to the spill area, ensuring complete coverage.
-
Allow a contact time of at least 20 minutes to effectively inactivate the this compound.
-
Absorb the treated spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material and any contaminated cleaning supplies (e.g., paper towels) into the solid hazardous waste container.
-
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure all containers are kept tightly closed except when adding waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Isohyenanchin
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following provides crucial safety and logistical guidance for the handling and disposal of Isohyenanchin in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for handling chemical compounds with unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. |
| Eye Protection | Safety goggles | Must be splash-proof and provide full coverage. |
| Face Protection | Face shield | To be worn in conjunction with safety goggles, especially when handling solutions or generating aerosols. |
| Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume hood | All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container for chemical contaminants.
Consult your institution's EHS office for specific guidelines on the final disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the emergency response protocol.
This guidance is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and consultation with your institution's environmental health and safety professionals. Always prioritize safety and adhere to all institutional and regulatory guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
